1,3-Bis(bromomethyl)-5-methylbenzene
Description
The exact mass of the compound 3,5-Bis(bromomethyl)toluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243652. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-bis(bromomethyl)-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDWRXXKHRUFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311477 | |
| Record name | 3,5-Bis(bromomethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19294-04-3 | |
| Record name | 19294-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Bis(bromomethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(bromomethyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Bis(bromomethyl)-5-methylbenzene (CAS: 19294-04-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Bis(bromomethyl)-5-methylbenzene, a versatile reagent in organic synthesis with significant applications in pharmaceutical research and development. This document details the compound's physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and utilization in the preparation of bioactive molecules. Notably, its role as a key intermediate in the synthesis of the aromatase inhibitor Anastrozole and as a building block for Sphingosine Kinase 2 (SPHK2) inhibitors is highlighted. This guide is intended to be a valuable resource for scientists engaged in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound, also known as 3,5-Bis(bromomethyl)toluene, is a halogenated aromatic hydrocarbon.[1] Its structure features a toluene core with two bromomethyl substituents at the meta positions. This arrangement makes it a highly reactive dielectrophile, amenable to various nucleophilic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 19294-04-3 | [2][3] |
| Molecular Formula | C₉H₁₀Br₂ | [2][3] |
| Molecular Weight | 277.98 g/mol | [2][3] |
| Melting Point | 145-148 °C | [4] |
| Boiling Point | 293.3 °C at 760 mmHg | [4] |
| Density | 1.7 g/cm³ | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Slightly soluble in water | [1][5] |
| LogP | 4.08 | [4] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.3 | s | Aromatic CH |
| ~4.4 | s | -CH₂Br | |
| ~2.3 | s | -CH₃ | |
| ¹³C NMR | ~139 | s | Aromatic C-CH₃ |
| ~138 | s | Aromatic C-CH₂Br | |
| ~130 | s | Aromatic CH | |
| ~32 | s | -CH₂Br | |
| ~21 | s | -CH₃ |
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂Br) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~1210 | Strong | C-Br stretch |
| ~730 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 278 | Moderate | [M+2]⁺ (due to ⁸¹Br isotope) |
| 276 | Moderate | [M]⁺ (Molecular ion) |
| 197 | High | [M - Br]⁺ |
| 118 | High | [M - 2Br]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the radical bromination of mesitylene (1,3,5-trimethylbenzene).[6][7]
Experimental Procedure:
-
To a solution of mesitylene in a suitable non-polar solvent (e.g., carbon tetrachloride or a safer alternative), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.[6]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.[6]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent to yield this compound.[6]
dot
Caption: Synthesis workflow of this compound.
Application in the Synthesis of Anastrozole
This compound is a key starting material for the synthesis of Anastrozole, a non-steroidal aromatase inhibitor.[6][8] The synthesis involves a multi-step process.[9]
Experimental Workflow:
-
Cyanation: this compound is reacted with a cyanide source, such as potassium cyanide, in the presence of a phase-transfer catalyst to yield 2,2'-(5-methyl-1,3-phenylene)diacetonitrile.[8][9]
-
Methylation: The resulting diacetonitrile undergoes methylation on the benzylic carbons using methyl iodide and a strong base like sodium hydride to form 2,2'-(5-methyl-1,3-phenylene)di(2-methylpropionitrile).[8]
-
Bromination: The methyl group on the toluene ring is selectively brominated, typically with N-bromosuccinimide (NBS) and a radical initiator, to produce 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.[9]
-
Alkylation with Triazole: The final step involves the reaction of the benzyl bromide intermediate with 1,2,4-triazole or its sodium salt to yield Anastrozole.[9]
dot
Caption: Synthetic pathway of Anastrozole from 3,5-bis(bromomethyl)toluene.
Role in Drug Development: Sphingosine Kinase 2 (SPHK2) Inhibitors
This compound serves as a scaffold in the synthesis of inhibitors targeting Sphingosine Kinase 2 (SPHK2).[10] SPHK2 is an enzyme that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of the SPHK/S1P signaling pathway is implicated in several diseases, including cancer and inflammatory disorders.
Inhibition of SPHK2 is a promising therapeutic strategy. This compound can be utilized to synthesize bis-substituted compounds that can interact with the active site of SPHK2. The two bromomethyl groups allow for the introduction of various functionalities through nucleophilic substitution, enabling the generation of a library of potential inhibitors for structure-activity relationship (SAR) studies.
Sphingosine Kinase 2 Signaling Pathway
The SPHK2 signaling pathway plays a crucial role in cellular regulation.
dot
Caption: Simplified SPHK2 signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with demonstrated importance in the pharmaceutical industry. Its utility in the synthesis of Anastrozole and as a scaffold for the development of novel SPHK2 inhibitors underscores its significance for researchers and drug development professionals. The detailed information on its properties, synthesis, and applications provided in this guide serves as a practical resource for leveraging this compound in the discovery and development of new therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 3,5-Bis(bromomethyl)toluene | C9H10Br2 | CID 316162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Bis(bromomethyl)toluene | CAS#:19294-04-3 | Chemsrc [chemsrc.com]
- 5. 3,5-Bis(bromomethyl)toluene | 19294-04-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
A Technical Guide to the Synthesis and Characterization of 3,5-Bis(bromomethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-bis(bromomethyl)toluene, a key intermediate in organic synthesis. The document details the prevalent synthetic methodology, the Wohl-Ziegler bromination of 3,5-dimethyltoluene, and outlines a comprehensive characterization profile using modern analytical techniques. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering detailed experimental protocols, tabulated analytical data, and visual representations of the synthetic workflow.
Introduction
3,5-Bis(bromomethyl)toluene, with the chemical formula C₉H₁₀Br₂, is a halogenated aromatic hydrocarbon. It presents as a white to off-white crystalline solid and serves as a versatile building block in the synthesis of a variety of organic molecules.[1] Its bifunctional nature, arising from the two reactive bromomethyl groups, makes it a valuable precursor for the synthesis of polymers, dendrimers, and complex heterocyclic compounds.[1] Notably, it is a crucial intermediate in the preparation of the non-steroidal aromatase inhibitor Anastrozole, a drug used in the treatment of breast cancer, and in the synthesis of sphingosine kinase 2 inhibitors.[2]
Synthesis of 3,5-Bis(bromomethyl)toluene
The most common and efficient method for the synthesis of 3,5-bis(bromomethyl)toluene is the Wohl-Ziegler reaction, which involves the free-radical bromination of the benzylic methyl groups of 3,5-dimethyltoluene.[3][4][5][6][7] This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.
Synthetic Workflow
The synthesis of 3,5-bis(bromomethyl)toluene from 3,5-dimethyltoluene via the Wohl-Ziegler reaction can be visualized as a three-stage process: initiation, propagation, and termination. The overall workflow, from starting materials to the purified product, is depicted in the following diagram.
Experimental Protocol
This protocol is a generalized procedure based on the principles of the Wohl-Ziegler bromination.
Materials:
-
3,5-Dimethyltoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile
-
Suitable solvent for recrystallization (e.g., hexanes, ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethyltoluene in a suitable solvent (e.g., CCl₄).
-
Addition of Reagents: To the solution, add N-bromosuccinimide (approximately 2.2 equivalents) and a catalytic amount of a radical initiator (AIBN or BPO).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by the thermal decomposition of the radical initiator. The progress of the reaction can be monitored by the consumption of the starting material using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration.
-
Purification: The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent or solvent mixture to afford pure 3,5-bis(bromomethyl)toluene as a crystalline solid.[8][9][10]
Characterization of 3,5-Bis(bromomethyl)toluene
Thorough characterization is essential to confirm the identity and purity of the synthesized 3,5-bis(bromomethyl)toluene. The following tables summarize the key physical and spectral data.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀Br₂ | [11] |
| Molecular Weight | 277.98 g/mol | [11] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 64-67 °C | [1][12][13] |
| CAS Number | 19294-04-3 | [11] |
Note: Some sources report a melting point of 145-148 °C, which may correspond to an impurity or a different crystalline form. However, the more commonly cited range is 64-67 °C.[1][12][13][14]
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | m | 3H | Aromatic protons |
| ~4.48 | s | 4H | -CH₂Br protons |
| ~2.3 | s | 3H | -CH₃ protons |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~138-140 | Quaternary aromatic carbons |
| ~128-132 | CH aromatic carbons |
| ~32-34 | -CH₂Br carbons |
| ~21 | -CH₃ carbon |
3.2.3. FT-IR Spectroscopy
The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.[15]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2920-2850 | Medium | Aliphatic C-H stretch (from -CH₃ and -CH₂Br) |
| ~1600, ~1480 | Medium | Aromatic C=C ring stretch |
| ~1200-1250 | Strong | C-Br stretch |
| ~800-900 | Strong | Aromatic C-H out-of-plane bend |
3.2.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 276, 278, 280 | Molecular ion peaks (M⁺, M⁺+2, M⁺+4) due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) |
| 197, 199 | Loss of a -CH₂Br group |
| 118 | Loss of two bromine atoms |
| 91 | Tropylium ion (C₇H₇⁺) |
Applications in Drug Development
3,5-Bis(bromomethyl)toluene is a pivotal intermediate in the synthesis of several pharmacologically active compounds. Its most prominent application is in the multi-step synthesis of Anastrozole.
Role in Anastrozole Synthesis
The synthesis of Anastrozole from 3,5-bis(bromomethyl)toluene involves a series of transformations to build the final drug molecule. The logical flow of this synthesis is presented below.
References
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. 3,5-Bis(bromomethyl)toluene | C9H10Br2 | CID 316162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,5-Bis(bromomethyl)toluene CAS#: 19294-04-3 [m.chemicalbook.com]
- 13. 3,5-Bis(bromomethyl)toluene manufacturers and suppliers in india [chemicalbook.com]
- 14. 3,5-Bis(bromomethyl)toluene | CAS#:19294-04-3 | Chemsrc [chemsrc.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
Crystal Structure Analysis of 1,3-Bis(bromomethyl)-5-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 1,3-Bis(bromomethyl)-5-methylbenzene (CAS No: 19294-04-3), a key intermediate in the synthesis of various bioactive compounds, including inhibitors of Sphingosine Kinase 2 (SphK2).[1] While a publicly deposited crystal structure for this compound is not available at the time of this writing, this document outlines the detailed experimental protocols for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. Furthermore, this guide presents representative crystallographic data from a closely related compound, 3,5-bis(bromomethyl)phenyl acetate, to illustrate the expected outcomes of such an analysis.
Introduction
This compound, also known as 3,5-bis(bromomethyl)toluene, is an aromatic compound with the molecular formula C₉H₁₀Br₂.[2][3][4] Its structure, featuring two reactive bromomethyl groups and a central methyl-substituted benzene ring, makes it a versatile building block in organic synthesis.[1] Of particular interest to the pharmaceutical industry is its role as a precursor in the development of Sphingosine Kinase 2 (SphK2) inhibitors, a class of molecules with potential therapeutic applications in cancer and other diseases.[1]
Understanding the precise three-dimensional structure of this compound through single-crystal X-ray diffraction is crucial for comprehending its reactivity, intermolecular interactions, and solid-state packing. This knowledge can inform the design of novel synthetic routes and the development of new therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 19294-04-3 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀Br₂ | [2][3][4] |
| Molecular Weight | 277.98 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 64-67 °C or 145-148 °C (conflicting reports) | [6][7] |
| Solubility | Slightly soluble in water; Soluble in chloroform and methanol | [1][6] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the radical bromination of 3,5-dimethyltoluene. A detailed experimental protocol is as follows:
Materials:
-
3,5-Dimethyltoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or another radical initiator)
-
Carbon tetrachloride (or a suitable non-polar solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethyltoluene in carbon tetrachloride.
-
Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux under irradiation with a UV lamp to initiate the radical chain reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., hexane, ethyl acetate, or a mixture thereof) at a slightly elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
Transfer the solution to a loosely covered vial or beaker to allow for slow evaporation of the solvent over several days.
-
Monitor for the formation of well-defined single crystals.
X-ray Diffraction Data Collection and Structure Refinement
The following protocol outlines the general procedure for single-crystal X-ray diffraction analysis.
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The diffraction data are processed, including integration of the reflection intensities and correction for absorption.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data (Representative Example)
As a definitive crystal structure for this compound is not publicly available, we present the crystallographic data for the closely related compound, 3,5-bis(bromomethyl)phenyl acetate , to illustrate the type of information obtained from such an analysis.
Table 2: Crystal Data and Structure Refinement for 3,5-bis(bromomethyl)phenyl acetate
| Parameter | Value |
| Empirical Formula | C₁₀H₁₀Br₂O₂ |
| Formula Weight | 322.00 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 7.987(2) Å |
| b | 9.876(3) Å |
| c | 14.567(4) Å |
| α | 87.98(3)° |
| β | 80.87(3)° |
| γ | 71.34(3)° |
| Volume | 1069.8(5) ų |
| Z | 4 |
| Calculated Density | 2.000 Mg/m³ |
| Absorption Coefficient | 7.699 mm⁻¹ |
| F(000) | 624 |
| Theta range for data collection | 2.08 to 25.00° |
| Reflections collected | 7498 |
| Independent reflections | 3746 [R(int) = 0.0416] |
| Final R indices [I>2sigma(I)] | R1 = 0.0428, wR2 = 0.1012 |
| R indices (all data) | R1 = 0.0601, wR2 = 0.1103 |
| Largest diff. peak and hole | 0.658 and -0.701 e.Å⁻³ |
Data obtained from a representative structure and should be treated as illustrative.
Molecular and Crystal Structure (Representative Example)
In the crystal structure of the representative compound, 3,5-bis(bromomethyl)phenyl acetate, the two bromomethyl groups are situated on opposite sides of the benzene ring. The crystal packing is influenced by intermolecular interactions, including halogen bonding (Br···Br interactions) and weak C—H···O hydrogen bonds. These interactions lead to the formation of a three-dimensional supramolecular network. A similar arrangement and set of interactions would be anticipated for this compound.
Relevance to Drug Development: Sphingosine Kinase 2 Signaling
This compound serves as a scaffold for the synthesis of inhibitors targeting Sphingosine Kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[8] S1P is a crucial signaling lipid involved in a multitude of cellular processes, including cell growth, proliferation, and survival.[8] Dysregulation of the SphK2/S1P signaling pathway has been implicated in various diseases, including cancer.[8]
Inhibitors developed from this compound are designed to bind to SphK2, blocking its catalytic activity. This prevents the production of S1P, thereby modulating downstream signaling pathways that contribute to tumorigenesis. The structural information gleaned from crystal structure analysis is invaluable for the rational design of more potent and selective SphK2 inhibitors.
Conclusion
This technical guide has detailed the methodologies for the synthesis, crystallization, and crystal structure analysis of this compound. While a definitive crystal structure for this specific compound is not yet publicly available, the provided protocols and representative data from a closely related molecule offer a comprehensive framework for researchers in the field. The structural insights gained from such analyses are paramount for advancing the synthesis of complex molecules and for the structure-based design of novel therapeutics targeting pathways such as the Sphingosine Kinase 2 signaling cascade.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3,5-Bis(bromomethyl)toluene | C9H10Br2 | CID 316162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 19294-04-3 | Benchchem [benchchem.com]
- 4. This compound | 19294-04-3 | Buy Now [molport.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3,5-Bis(bromomethyl)toluene | 19294-04-3 [chemicalbook.com]
- 7. 3,5-Bis(bromomethyl)toluene | CAS#:19294-04-3 | Chemsrc [chemsrc.com]
- 8. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,3-Bis(bromomethyl)-5-methylbenzene: Nomenclature, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-Bis(bromomethyl)-5-methylbenzene, a versatile bifunctional electrophile widely employed in organic synthesis. This document covers its nomenclature, key chemical identifiers, and its significant role as a building block in the synthesis of complex molecular architectures, including macrocycles and biologically active compounds such as sphingosine kinase 2 (SphK2) inhibitors. Detailed experimental protocols, data presentation, and workflow visualizations are provided to support researchers in its practical application.
Chemical Identity and Nomenclature
This compound is an aromatic compound characterized by a toluene core substituted with two bromomethyl groups at the meta positions. A comprehensive list of its alternative names and chemical identifiers is presented in Table 1.
Table 1: Alternative Names and Chemical Identifiers for this compound
| Identifier Type | Value |
| Systematic (IUPAC) Name | This compound |
| Common Synonyms | 3,5-Bis(bromomethyl)toluene |
| α,α'-Dibromomesitylene | |
| 3,5-Di(bromomethyl)toluene | |
| 5-Methyl-1,3-bis(bromomethyl)benzene | |
| Benzene, 1,3-bis(bromomethyl)-5-methyl- | |
| CAS Number | 19294-04-3 |
| Molecular Formula | C₉H₁₀Br₂ |
| Molecular Weight | 277.98 g/mol |
| InChI Key | AKDWRXXKHRUFMS-UHFFFAOYSA-N |
| SMILES | Cc1cc(CBr)cc(CBr)c1 |
The relationship between the primary IUPAC name and its common synonyms is illustrated in the following diagram.
Caption: Nomenclature hierarchy for this compound.
Synthetic Applications and Experimental Protocols
The two benzylic bromide functionalities of this compound make it an excellent substrate for nucleophilic substitution reactions. This reactivity is harnessed in the construction of macrocyclic compounds known as cyclophanes and in the synthesis of pharmacologically relevant molecules.
Synthesis of Thiacyclophanes
A prominent application of this compound is in the synthesis of thiacyclophanes, which are valuable in host-guest chemistry and materials science. A general experimental workflow for the synthesis of a thiacyclophane dimer is presented below.
Caption: General workflow for the synthesis of thiacyclophanes.
Detailed Experimental Protocol: Synthesis of a Thiacyclophane Dimer
This protocol is a representative example of a cyclization reaction using this compound.
Materials:
-
This compound
-
Potassium thioacetate (KSAc)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
A solution of this compound (1.0 eq) in methanol is prepared in a round-bottom flask.
-
Potassium thioacetate (2.0 eq) and potassium carbonate (2.0 eq) are added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiacyclophane dimer.
Table 2: Representative Data for Thiacyclophane Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Potassium thioacetate, Potassium carbonate |
| Solvent | Methanol |
| Reaction Time | 18 hours |
| Temperature | 25 °C |
| Yield | 50-60% (for the dimeric product) |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Intermediate in the Synthesis of Sphingosine Kinase 2 (SphK2) Inhibitors
This compound serves as a crucial starting material for the synthesis of various biologically active molecules, including inhibitors of Sphingosine Kinase 2 (SphK2). SphK2 is an important enzyme in cell signaling, and its inhibition is a therapeutic strategy in oncology.
The synthetic utility of this compound in this context is to provide a rigid scaffold onto which other functional groups can be attached to generate the final inhibitor.
Signaling Pathway Context
The final products derived from this compound, not the compound itself, are designed to interact with specific biological targets. In the case of SphK2 inhibitors, the goal is to block the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key signaling molecule.
Caption: Role of a SphK2 inhibitor in the sphingosine signaling pathway.
Conclusion
This compound is a valuable and versatile reagent in synthetic organic chemistry. Its well-defined reactivity allows for the construction of complex and functionally rich molecules. The detailed information and protocols provided in this guide are intended to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and materials science. Researchers are encouraged to consult the primary literature for specific reaction optimizations and further applications.
Spectroscopic Analysis of 1,3-Bis(bromomethyl)-5-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1,3-Bis(bromomethyl)-5-methylbenzene. This reagent is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural verification.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) for this compound. These values are based on established principles of NMR spectroscopy and data from similar structural motifs.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.3 | Singlet | 3H |
| -CH₂Br | ~4.5 - 4.8 | Singlet | 4H |
| Ar-H | ~7.2 - 7.4 | Singlet/Multiplet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| -CH₃ | ~21 |
| -CH₂Br | ~33 |
| Ar-C (quaternary, C-CH₃) | ~138 |
| Ar-C (quaternary, C-CH₂Br) | ~139 |
| Ar-CH | ~128 - 130 |
Experimental Protocol for NMR Data Acquisition
The following provides a detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ may also be used depending on solubility and the desired chemical shift dispersion.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.
2. NMR Spectrometer Parameters:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: A spectral width of approximately 200-220 ppm is required to encompass all carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: A larger number of scans (e.g., 128, 256, or more) is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of all peaks are accurately determined.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Caption: NMR Analysis Workflow.
This comprehensive guide provides the necessary spectral data and experimental protocols for the confident identification and characterization of this compound using ¹H and ¹³C NMR spectroscopy. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data essential for research and development applications.
"mass spectrometry fragmentation pattern of 3,5-bis(bromomethyl)toluene"
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,5-bis(bromomethyl)toluene
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometric conditions is crucial for structural elucidation and impurity profiling. This guide provides a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3,5-bis(bromomethyl)toluene. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, the fragmentation pathway described herein is a predictive model based on established principles of mass spectrometry and the known fragmentation of analogous chemical structures, such as benzyl bromide and other alkyl halides.
Molecular Structure and Properties
-
IUPAC Name: 1,3-bis(bromomethyl)-5-methylbenzene
-
Monoisotopic Mass: 275.91493 Da[1]
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The fragmentation of 3,5-bis(bromomethyl)toluene is anticipated to proceed through a series of characteristic steps involving the loss of bromine radicals, benzylic cleavage, and rearrangements to form stable carbocations. Aromatic systems, like the toluene backbone, tend to produce a relatively stable molecular ion.[3]
The proposed fragmentation cascade is initiated by the removal of an electron from the molecule to form the molecular ion (M⁺˙). The primary fragmentation pathways are expected to involve the cleavage of the carbon-bromine bonds, which are the weakest bonds in the molecule, and benzylic cleavages that lead to the formation of resonance-stabilized cations.
A key fragmentation pathway for compounds containing a benzyl bromide moiety is the loss of a bromine radical to form a benzyl cation, which can then rearrange to the highly stable tropylium ion.[4][5]
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures resulting from the EI-MS of 3,5-bis(bromomethyl)toluene.
| m/z (Predicted) | Proposed Ion Structure | Formula | Notes on Fragmentation |
| 276/278/280 | [C₉H₁₀Br₂]⁺˙ | C₉H₁₀Br₂ | Molecular ion (M⁺˙) peak cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 197/199 | [C₉H₁₀Br]⁺ | C₉H₁₀Br | Loss of a bromine radical (•Br) from the molecular ion. |
| 118 | [C₉H₁₀]⁺ | C₉H₁₀ | Loss of a second bromine radical from the [M-Br]⁺ ion. |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a common and stable fragment in the mass spectra of toluene derivatives, formed via benzylic cleavage and rearrangement.[4][5] |
Experimental Protocols
While a specific experimental protocol for 3,5-bis(bromomethyl)toluene is not available, a general methodology for obtaining an EI-mass spectrum of a solid, thermally stable organic compound is provided below.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source.
Methodology:
-
Sample Preparation: A small amount of solid 3,5-bis(bromomethyl)toluene is introduced into a capillary tube.
-
Sample Introduction: The sample is introduced into the mass spectrometer's ion source via a direct insertion probe.
-
Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Visualization of the Fragmentation Pathway
The logical flow of the predicted fragmentation cascade of 3,5-bis(bromomethyl)toluene is illustrated in the following diagram.
Caption: Predicted EI-MS fragmentation pathway of 3,5-bis(bromomethyl)toluene.
References
"solubility of 1,3-Bis(bromomethyl)-5-methylbenzene in common organic solvents"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-Bis(bromomethyl)-5-methylbenzene (CAS No. 19294-04-3) in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document combines existing qualitative information with inferred solubility characteristics based on structurally similar compounds and established chemical principles. Furthermore, it offers detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.
Core Compound Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 3,5-Bis(bromomethyl)toluene | [1][2] |
| CAS Number | 19294-04-3 | [1] |
| Molecular Formula | C₉H₁₀Br₂ | [1] |
| Molecular Weight | 277.98 g/mol | [1] |
| Melting Point | 64-67 °C | [1] |
| Appearance | Pale Brown to Light Brown Solid | [1] |
Solubility Data
Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, based on qualitative descriptors from chemical supplier databases and the known solubility of analogous compounds, a general solubility profile can be inferred.
Table 1: Summary of Solubility Data for this compound
| Solvent | Polarity Index | Qualitative Solubility | Inferred Quantitative Solubility (at ambient temperature) | Basis for Inference |
| Water | 9.0 | Slightly soluble | < 1 g/100 mL | [3] |
| Methanol | 6.6 | Sparingly soluble | Likely low (e.g., 1-5 g/100 mL) | [1][3] |
| Ethanol | 5.2 | Likely soluble | Likely moderate | Recrystallization solvent for similar compounds. |
| Acetone | 5.1 | Likely soluble | Likely moderate to high | Common solvent for non-polar to moderately polar compounds. |
| Dichloromethane | 3.4 | Likely soluble | Likely high | Common solvent for non-polar to moderately polar compounds. |
| Chloroform | 4.4 | Sparingly soluble | Likely moderate | [1][3] |
| Ethyl Acetate | 4.3 | Likely soluble | Likely moderate to high | Common solvent for non-polar to moderately polar compounds. |
| Toluene | 2.4 | Likely soluble | Likely high | Structurally similar to the solute; solubility of o- and p-xylylene dibromide is high.[4][5] |
| Hexane | 0.0 | Likely sparingly soluble | Likely low | Non-polar solvent, may be suitable for recrystallization. |
| Dioxane | 4.8 | Likely soluble | Likely high | p-Xylylene dibromide is highly soluble in hot dioxane.[6] |
Disclaimer: The inferred quantitative solubility values are estimations based on qualitative data and the behavior of structurally similar compounds. For precise applications, experimental determination is strongly recommended.
Experimental Protocols
For researchers requiring precise solubility data, the following experimental protocols are provided.
Experimental Workflow for Solubility Screening
The following workflow can be utilized for a systematic preliminary assessment of solubility in various solvents.
Caption: Figure 1. A stepwise process for the initial qualitative assessment of solubility.
Detailed Protocol for Quantitative Solubility Determination (Gravimetric Method)
This protocol details a reliable gravimetric method for determining the precise solubility of this compound in a given organic solvent.[7][8]
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Pre-weighed glass evaporating dishes
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess is ensured when undissolved solid remains visible.
-
Seal the vial tightly and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The presence of undissolved solid should persist.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume (e.g., 2 mL) of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Weighing:
-
Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until all the solvent has evaporated. Alternatively, the dish can be left in a fume hood for slow evaporation, followed by drying in a desiccator.
-
Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final constant weight.
-
The solubility can then be expressed in various units, such as g/100 mL or mg/mL.
Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of filtered aliquot in mL) * 100
-
Logical Relationships in Solubility Determination
The following diagram illustrates the logical steps and decision points in a comprehensive solubility analysis.
Caption: Figure 2. A logical progression from defining the experimental parameters to the final reporting of solubility data.
References
- 1. 3,5-Bis(bromomethyl)toluene CAS#: 19294-04-3 [m.chemicalbook.com]
- 2. This compound | 19294-04-3 | Buy Now [molport.com]
- 3. 3,5-Bis(bromomethyl)toluene manufacturers and suppliers in india [chemicalbook.com]
- 4. o-Xylylene dibromide, 97% | Fisher Scientific [fishersci.ca]
- 5. p-Xylylene dibromide, 97% | Fisher Scientific [fishersci.ca]
- 6. α,α′-二溴-对二甲苯 purum, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
Health and Safety Handling Precautions for 1,3-Bis(bromomethyl)-5-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 1,3-Bis(bromomethyl)-5-methylbenzene (CAS No. 19294-04-3). The following sections detail the compound's properties, associated hazards, and essential safety protocols to ensure its safe use in a laboratory or manufacturing setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various experimental and storage conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀Br₂ | [1][2][3] |
| Molecular Weight | 277.98 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| Melting Point | 64-67 °C or 145-148 °C | [2] |
| Boiling Point | 293.3 ± 30.0 °C at 760 mmHg | [2] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Flash Point | 149.8 ± 23.8 °C | [2] |
| Water Solubility | Slightly soluble in water. | |
| SMILES | Cc1cc(CBr)cc(CBr)c1 | [1][3] |
| InChI | InChI=1S/C9H10Br2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5-6H2,1H3 | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to implement appropriate safety measures.
GHS Hazard Statements:
The compound is a lachrymator, meaning it can cause tearing.[5][7][9] It is destructive to the tissues of the mucous membranes and upper respiratory tract.[5][7]
Safe Handling and Storage
Adherence to proper handling and storage procedures is paramount to minimizing exposure risks.
Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[9][10][11]
-
Avoid contact with skin, eyes, and clothing.[5][6][9][10][11]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5][6][9][10][11]
-
Wash hands and any exposed skin thoroughly after handling.[5][9][10][11]
Storage:
-
Store in a cool, dry, and well-ventilated place.[5][7][9][10][11]
-
Keep the container tightly closed when not in use.[5][7][9][10][11]
-
Keep away from incompatible materials such as acids, bases, alcohols, amines, and oxidizing agents.[7][10]
Personal Protective Equipment (PPE)
The following diagram outlines the necessary personal protective equipment for handling this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. The following flowchart details the necessary steps.
General Advice: In all cases of exposure, show the safety data sheet to the attending medical professional.[4][9][10][11]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate unnecessary personnel from the area.[5]
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.[5]
-
For solid spills, sweep or shovel the material into a suitable container for disposal.[5][7][10][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[5]
-
Specific Hazards: Thermal decomposition can generate carbon oxides and hydrogen bromide.[5]
-
Protective Equipment: Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[5]
Toxicological Information
Detailed experimental protocols for toxicological studies, such as LD50 or LC50 data, are not available in the consulted safety data sheets. The primary known toxicological effects are its corrosive and irritant properties.
-
Inhalation: May cause respiratory irritation. Material is destructive to the tissues of the mucous membranes and upper respiratory tract, potentially causing coughing, shortness of breath, headache, and nausea.[5][7]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][7][9][10][11] Do not allow the product to enter drains or waterways.[4]
This technical guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified use of this substance. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 19294-04-3 | Benchchem [benchchem.com]
- 2. 3,5-Bis(bromomethyl)toluene | CAS#:19294-04-3 | Chemsrc [chemsrc.com]
- 3. 1,3-Bis(bromomethyl)-5-methylbenzene [lgcstandards.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 1,3,5-Tris(bromomethyl)benzene | C9H9Br3 | CID 530258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electrophilicity of Benzylic Bromides in 3,5-Bis(bromomethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(bromomethyl)toluene is a versatile bifunctional electrophile widely employed in organic synthesis. Its utility stems from the two highly reactive benzylic bromide moieties, which serve as key building blocks for the construction of a diverse array of molecular architectures, including macrocycles, polymers, and pharmacologically active molecules.[1] This guide provides a comprehensive analysis of the electrophilic nature of the benzylic positions in 3,5-bis(bromomethyl)toluene, focusing on the underlying principles governing its reactivity, quantitative data from analogous systems, and detailed experimental protocols for its application in common synthetic transformations.
The reactivity of the bromomethyl groups is a direct consequence of the benzylic nature of the carbon-bromine bond. The adjacent aromatic ring plays a crucial role in stabilizing the transition states of nucleophilic substitution reactions, thereby enhancing the electrophilicity of the benzylic carbons. This stabilization is effective for both SN1 and SN2 reaction pathways, making 3,5-bis(bromomethyl)toluene a versatile reagent for a broad range of nucleophiles.
Reaction Mechanisms and Electrophilicity
The benzylic bromides of 3,5-bis(bromomethyl)toluene readily participate in nucleophilic substitution reactions, primarily through SN1 and SN2 mechanisms. The operative pathway is dictated by several factors, including the nature of the nucleophile, the solvent polarity, and the reaction temperature.
SN1 Pathway: In the presence of a polar, protic solvent and a weak nucleophile, the reaction can proceed through a unimolecular mechanism. The rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. The stability of this intermediate is significantly enhanced by the delocalization of the positive charge into the adjacent aromatic ring.
SN2 Pathway: With strong, anionic nucleophiles and in polar, aprotic solvents, a bimolecular mechanism is favored. This concerted process involves the backside attack of the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide ion. The transition state is also stabilized by the partial delocalization of charge into the phenyl ring.
The electrophilicity of the benzylic carbons in 3,5-bis(bromomethyl)toluene is influenced by the electronic effects of the substituents on the aromatic ring. The methyl group at the 5-position is a weak electron-donating group, which can slightly modulate the reactivity of the two benzylic bromide moieties.
Quantitative Reactivity Data
Table 1: Second-Order Rate Constants for the Reaction of Benzyl Bromide with Various Nucleophiles
| Nucleophile | Solvent | Rate Constant (M⁻¹s⁻¹) |
| Iodide | Acetone | 2.15 x 10⁻³ |
| Thiocyanate | Methanol | 1.1 x 10⁻³ |
| Azide | Methanol | 4.7 x 10⁻⁴ |
| Pyridine | Acetone | 1.3 x 10⁻⁴ |
| Chloride | Acetone | 3.9 x 10⁻⁵ |
This data, for the parent benzyl bromide, provides a baseline for the expected reactivity. The presence of two reactive sites in 3,5-bis(bromomethyl)toluene allows for sequential or double substitution.
Table 2: Relative Rates of SN2 Reactions for Substituted Benzyl Bromides
| Substituent (para) | Relative Rate (vs. H) | Hammett σ Constant |
| NO₂ | 4.2 | 0.78 |
| Cl | 1.4 | 0.23 |
| H | 1.0 | 0.00 |
| CH₃ | 0.6 | -0.17 |
| OCH₃ | 0.3 | -0.27 |
This data illustrates the electronic effects on the electrophilicity of the benzylic carbon. Electron-withdrawing groups increase the rate of SN2 reactions, while electron-donating groups decrease it. The methyl group in 3,5-bis(bromomethyl)toluene would have a small deactivating effect compared to unsubstituted benzyl bromide.
Experimental Protocols
The following are detailed methodologies for key reactions involving 3,5-bis(bromomethyl)toluene, adapted from established procedures for similar benzylic bromides.
Protocol 1: Williamson Ether Synthesis with 3,5-Bis(bromomethyl)toluene
This protocol describes the synthesis of a bis-ether by reacting 3,5-bis(bromomethyl)toluene with a sodium alkoxide.
Materials:
-
3,5-Bis(bromomethyl)toluene
-
Sodium metal
-
Anhydrous alcohol (e.g., ethanol, isopropanol)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous alcohol (20 mL per 10 mmol of alcohol). Carefully add sodium metal (2.2 equivalents based on the alcohol) in small pieces with stirring. Continue stirring until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium alkoxide solution, add a solution of 3,5-bis(bromomethyl)toluene (1.0 equivalent) in anhydrous diethyl ether or THF (10 mL) dropwise at room temperature.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Alkylation of a Primary Amine with 3,5-Bis(bromomethyl)toluene
This protocol details the synthesis of a bis-secondary amine.
Materials:
-
3,5-Bis(bromomethyl)toluene
-
Primary amine (e.g., benzylamine, aniline) (at least 4 equivalents)
-
Potassium carbonate or triethylamine (as a base)
-
Acetonitrile or DMF
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Stir bar
-
Round-bottom flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (4.0 equivalents) and potassium carbonate (4.0 equivalents) in acetonitrile (20 mL).
-
Addition of Electrophile: Add a solution of 3,5-bis(bromomethyl)toluene (1.0 equivalent) in acetonitrile (10 mL) dropwise to the stirred amine solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude bis-secondary amine can be purified by column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: SN2 reaction pathway for a benzylic bromide.
Caption: SN1 reaction pathway showing carbocation intermediate.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
3,5-Bis(bromomethyl)toluene is a potent and versatile electrophile due to its two benzylic bromide functional groups. Its reactivity is governed by the principles of nucleophilic substitution, with the ability to undergo both SN1 and SN2 reactions. The quantitative data from analogous systems provide a solid framework for predicting its behavior with a variety of nucleophiles. The detailed experimental protocols offered in this guide serve as a practical starting point for researchers in the fields of organic synthesis and drug development to effectively utilize this valuable building block in their synthetic endeavors. Careful consideration of the reaction conditions will allow for the selective and high-yielding formation of a wide range of important molecular targets.
References
Methodological & Application
Application of 1,3-Bis(bromomethyl)-5-methylbenzene in Macrocycle Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(bromomethyl)-5-methylbenzene is a versatile reagent in the field of supramolecular chemistry and drug discovery, primarily utilized as a rigid linker in the synthesis of various macrocyclic structures. Its defined geometry and reactive bromomethyl groups allow for the construction of macrocycles with tailored cavity sizes and functionalities. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of macrocycles using this key building block: Thiacyclophanes, Tetra-imidazolium Macrocycles, and Cyclic Peptides. These macrocycles have shown significant potential in areas ranging from molecular recognition and sensing to the development of novel therapeutics, including anticancer agents.
I. Synthesis of Thiacyclophanes
Thiacyclophanes are a class of macrocycles containing sulfur atoms within the cyclic framework. They are of interest in host-guest chemistry and materials science. The synthesis typically involves the reaction of this compound with a dithiol under high-dilution conditions to favor intramolecular cyclization.
Quantitative Data Summary
| Product Name | Reactants | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2,11-Dithia[3.3]metacyclophane | 1,3-Bis(bromomethyl)-benzene, 1,3-Bis(mercaptomethyl)benzene | Ethanol | KOH | Not Specified | Reflux | ~40-60% | [1] |
| Substituted Dithia[3.3]metacyclophanes | Substituted 1,3-Bis(bromomethyl)benzenes, Substituted bis(sulfanylmethyl)benzenes | Ethanol | KOH | Not Specified | Not Specified | Variable | [1] |
Experimental Protocol: Synthesis of a Dithia[3.3]metacyclophane
This protocol is a representative example for the synthesis of a simple dithia[3.3]metacyclophane.
Materials:
-
This compound
-
1,3-Bis(mercaptomethyl)benzene
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Nitrogen gas
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of this compound in absolute ethanol.
-
Prepare a 0.1 M solution of 1,3-bis(mercaptomethyl)benzene in absolute ethanol.
-
Prepare a 0.2 M solution of potassium hydroxide in absolute ethanol.
-
-
Reaction Setup:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a large volume of ethanol to the flask to ensure high dilution conditions (e.g., to achieve a final reactant concentration of ~1-5 mM).
-
Begin stirring the ethanol and gently reflux under a nitrogen atmosphere.
-
-
Cyclization Reaction:
-
Simultaneously, add the solutions of this compound, 1,3-bis(mercaptomethyl)benzene, and potassium hydroxide dropwise to the refluxing ethanol over a period of 4-6 hours using separate dropping funnels.
-
After the addition is complete, continue refluxing the reaction mixture for an additional 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired thiacyclophane.
-
Synthetic Pathway Diagram
Caption: Synthesis of a Dithia[3.3]metacyclophane.
II. Synthesis of Tetra-imidazolium Macrocycles
Tetra-imidazolium macrocycles are positively charged macrocycles that have found applications as anion receptors and precursors for N-heterocyclic carbene (NHC) ligands. Their synthesis often proceeds in a stepwise manner.
Quantitative Data Summary
| Intermediate/Product | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Bis-bromoethylimidazolium bromide salt | 1,2-Bis(imidazolylmethyl)benzene, 1,2-Dibromoethane | Acetonitrile | 12 | 110 | Moderate |[2][3] | | Symmetrical Tetra-imidazolium Macrocycle | Bis-bromoethylimidazolium bromide salt, 1,2-Bis(imidazolylmethyl)benzene | Acetonitrile | 48 | Reflux | ~50-70% |[2][3] |
Experimental Protocol: Stepwise Synthesis of a Symmetrical Tetra-imidazolium Macrocycle
This protocol outlines the modular synthesis of a symmetrical tetra-imidazolium macrocycle.
Step 1: Synthesis of Bis-bromoethylimidazolium bromide salt
Materials:
-
1,3-Bis(imidazol-1-ylmethyl)benzene
-
1,2-Dibromoethane
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of an excess of 1,2-dibromoethane (e.g., 30 equivalents) in anhydrous acetonitrile, add a solution of 1,3-bis(imidazol-1-ylmethyl)benzene (1 equivalent) in anhydrous acetonitrile dropwise over 3 hours at 110 °C with vigorous stirring.
-
Continue stirring the reaction mixture at 110 °C for 12 hours.
-
Cool the mixture and filter the resulting precipitate while hot.
-
Wash the solid with hot acetonitrile and dry under vacuum to yield the bis-bromoethylimidazolium bromide salt.
Step 2: Macrocyclization
Materials:
-
Bis-bromoethylimidazolium bromide salt (from Step 1)
-
1,3-Bis(imidazol-1-ylmethyl)benzene
-
Acetonitrile (anhydrous)
Procedure:
-
Dissolve the bis-bromoethylimidazolium bromide salt (1 equivalent) and 1,3-bis(imidazol-1-ylmethyl)benzene (1 equivalent) in anhydrous acetonitrile.
-
Reflux the mixture for 48 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the crude product with acetonitrile and then diethyl ether.
-
The resulting bromide salt can be further purified by recrystallization or subjected to anion exchange (e.g., with NH₄PF₆) if desired.
Experimental Workflow Diagram
Caption: Stepwise synthesis of a tetra-imidazolium macrocycle.
III. Synthesis of Cyclic Peptides
1,3-Bis(bromomethyl)benzene (often referred to as α,α'-dibromo-m-xylene in this context) is widely used to cyclize peptides containing two cysteine residues. The thiol groups of the cysteine side chains react with the bromomethyl groups via nucleophilic substitution to form a stable thioether linkage. This can be performed on solid-phase synthesized peptides, either in solution after cleavage or directly on the resin.
Quantitative Data Summary
| Method | Peptide | Reagent | Solvent | Base/Additive | Reaction Time | Temperature (°C) | Yield | Reference |
| Solution-Phase Cyclization | Ac-Cys-Gly-Cys-NH₂ | α,α'-Dibromo-m-xylene | Acetonitrile/Water | DIPEA | 30 min | Room Temp. | High | [4][5] |
| On-Resin Cyclization | Resin-bound peptide | α,α'-Dibromo-m-xylene | DMF | DIPEA | 2-4 h | Room Temp. | High | [4][5] |
Experimental Protocol: Solution-Phase Peptide Cyclization
Materials:
-
Linear peptide with two cysteine residues (e.g., Ac-Cys-Gly-Cys-NH₂)
-
α,α'-Dibromo-m-xylene (1,3-Bis(bromomethyl)benzene)
-
Acetonitrile (MeCN)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) for cleavage (if starting from resin)
-
Reverse-phase HPLC for purification
Procedure:
-
Peptide Preparation:
-
Synthesize the linear peptide on a solid support using standard Fmoc chemistry.
-
Cleave the peptide from the resin and deprotect the side chains using a standard TFA cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.
-
Purify the linear peptide by reverse-phase HPLC and lyophilize.
-
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a mixture of acetonitrile and water (e.g., 1:1 v/v) to a concentration of approximately 1 mg/mL.
-
Add DIPEA to adjust the pH to ~8.
-
In a separate vial, prepare a 1.1 molar equivalent solution of α,α'-dibromo-m-xylene in acetonitrile.
-
Add the α,α'-dibromo-m-xylene solution to the stirring peptide solution.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 30 minutes.
-
-
Purification:
-
Quench the reaction by adding a small amount of acetic acid.
-
Dilute the reaction mixture with water and purify the cyclic peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Experimental Protocol: On-Resin Peptide Cyclization
Materials:
-
Resin-bound peptide with two cysteine residues (side-chain protecting groups removed)
-
α,α'-Dibromo-m-xylene (1,3-Bis(bromomethyl)benzene)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Preparation:
-
Swell the peptide-bound resin in DMF.
-
Selectively deprotect the cysteine side-chain protecting groups (e.g., Trt) using a mild acid treatment while the peptide remains attached to the resin.
-
Wash the resin thoroughly with DMF.
-
-
On-Resin Cyclization:
-
Prepare a solution of α,α'-dibromo-m-xylene (5-10 equivalents) and DIPEA (10-20 equivalents) in DMF.
-
Add this solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
-
Cleavage and Purification:
-
Once the cyclization is complete, wash the resin with DMF, dichloromethane, and methanol, then dry under vacuum.
-
Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail.
-
Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and dry.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Logical Relationship Diagram for Peptide Cyclization
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Stepwise Synthesis of Tetra-imidazolium Macrocycles and Their N-Heterocyclic Carbene Metal Complexes [frontiersin.org]
- 3. Stepwise Synthesis of Tetra-imidazolium Macrocycles and Their N-Heterocyclic Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide and peptide library cyclization via bromomethylbenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetraimidazolium macrocycle: a versatile building block and precursor for box-type coordination cages - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Functionalizing Polymers with 1,3-Bis(bromomethyl)-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(bromomethyl)-5-methylbenzene is a versatile difunctional aromatic compound that serves as a valuable building block in polymer chemistry. Its two reactive bromomethyl groups can participate in a variety of chemical transformations, making it suitable for two primary applications in polymer science: as a difunctional initiator for controlled radical polymerization techniques to synthesize well-defined polymer architectures, and as a cross-linking or bridging agent to modify the properties of existing polymers.
These application notes provide detailed protocols for two distinct methods of utilizing this compound:
-
Protocol 1: Synthesis of Two-Arm Polystyrene via Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP). In this "core-first" approach, this compound acts as the central initiator from which two polymer chains grow simultaneously. ARGET ATRP is a robust and environmentally friendly method that allows for the synthesis of polymers with controlled molecular weights and low polydispersity, even with very low catalyst concentrations.
-
Protocol 2: Cross-linking of Poly(4-vinylpyridine) (P4VP) via Quaternization. This protocol details the functionalization of a pre-existing polymer, poly(4-vinylpyridine), where the nitrogen atoms on the pyridine rings act as nucleophiles, reacting with the bromomethyl groups of this compound. This reaction leads to the formation of a cross-linked polymer network, significantly altering the material's properties such as solubility, thermal stability, and mechanical strength.
These protocols are intended to serve as a comprehensive guide for researchers in materials science and drug development, enabling the synthesis of novel polymeric materials with tailored architectures and functionalities.
Protocol 1: Synthesis of Two-Arm Polystyrene via ARGET ATRP
This protocol describes the synthesis of a two-arm polystyrene, where this compound is used as the difunctional initiator in an Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP).
Experimental Workflow
Caption: Workflow for the synthesis of two-arm polystyrene via ARGET ATRP.
Materials and Reagents
| Reagent | Abbreviation | Purity | Supplier |
| Styrene | St | ≥99% | Sigma-Aldrich |
| This compound | Initiator | >95% | BenchChem |
| Copper(II) Chloride | CuCl₂ | ≥99% | Sigma-Aldrich |
| Tris(2-(dimethylamino)ethyl)amine | Me₆TREN | 97% | Sigma-Aldrich |
| Tin(II) 2-ethylhexanoate | Sn(EH)₂ | 92.5-100% | Sigma-Aldrich |
| Anisole | - | Anhydrous | Sigma-Aldrich |
| Tetrahydrofuran | THF | HPLC grade | Sigma-Aldrich |
| Methanol | MeOH | ACS grade | Sigma-Aldrich |
Experimental Protocol
-
Preparation of Catalyst Solution: In a glovebox, prepare a stock solution of CuCl₂ (1.34 mg, 0.01 mmol) and Me₆TREN (23.0 mg, 0.1 mmol) in 10 mL of degassed anisole.
-
Reaction Setup: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add styrene (10.4 g, 100 mmol) and 5 mL of anisole.
-
Degassing: Seal the flask and degas the monomer solution by three freeze-pump-thaw cycles.
-
Addition of Catalyst: Using a degassed syringe, add 1.0 mL of the CuCl₂/Me₆TREN stock solution to the monomer solution under a nitrogen atmosphere.
-
Initiator Addition: In a separate vial, dissolve this compound (139 mg, 0.5 mmol) in 2 mL of degassed anisole. Add this solution to the reaction flask via a degassed syringe.
-
Addition of Reducing Agent: Add Sn(EH)₂ (0.1 mL, 0.3 mmol) to the reaction mixture.
-
Polymerization: Place the sealed flask in a preheated oil bath at 110°C and stir for the desired time (e.g., 4-8 hours). Monitor the reaction progress by taking samples periodically for ¹H NMR and GPC analysis.
-
Termination and Purification: Terminate the polymerization by opening the flask and exposing the catalyst to air. Dilute the reaction mixture with THF (10 mL).
-
Precipitation: Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol (400 mL) with vigorous stirring.
-
Isolation: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40°C overnight.
Characterization Data (Representative)
| Parameter | Value |
| Monomer Conversion (¹H NMR) | 65% |
| Number-Average Molecular Weight (Mₙ, GPC) | 13,500 g/mol |
| Polydispersity Index (Đ) | 1.15 |
| Yield | 85% |
Protocol 2: Cross-linking of Poly(4-vinylpyridine) via Quaternization
This protocol outlines the procedure for cross-linking poly(4-vinylpyridine) (P4VP) with this compound. The reaction results in the formation of a polymer network through the quaternization of the pyridine nitrogen atoms.
Logical Relationship of Cross-linking
Caption: Relationship of components in the cross-linking of P4VP.
Materials and Reagents
| Reagent | Abbreviation | Purity | Supplier |
| Poly(4-vinylpyridine) (P4VP) | P4VP | Mₙ ~60,000 | Sigma-Aldrich |
| This compound | Cross-linker | >95% | BenchChem |
| N,N-Dimethylformamide | DMF | Anhydrous | Sigma-Aldrich |
| Acetone | - | ACS grade | Sigma-Aldrich |
| Diethyl ether | - | ACS grade | Sigma-Aldrich |
Experimental Protocol
-
Polymer Dissolution: In a round-bottom flask, dissolve P4VP (1.05 g, 10 mmol of repeating units) in 50 mL of anhydrous DMF with magnetic stirring.
-
Cross-linker Addition: In a separate vial, dissolve this compound (139 mg, 0.5 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the P4VP solution at room temperature. The molar ratio of pyridine units to the cross-linker is 20:1, which can be adjusted to control the cross-linking density.
-
Reaction: Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere. Gel formation may be observed during this time, indicating successful cross-linking.
-
Isolation of Cross-linked Polymer: After cooling to room temperature, pour the reaction mixture into a large excess of diethyl ether (500 mL) to precipitate the cross-linked polymer.
-
Washing: Collect the solid product by filtration. Wash the polymer extensively with acetone to remove any unreacted cross-linker and residual solvent.
-
Drying: Dry the cross-linked polymer in a vacuum oven at 50°C until a constant weight is achieved.
Characterization Data (Representative)
| Parameter | Before Cross-linking (P4VP) | After Cross-linking |
| Solubility in DMF | Soluble | Insoluble (swells) |
| FTIR (Pyridine Ring) | ~1597 cm⁻¹ | Shift to ~1640 cm⁻¹ (Quaternized) |
| Swelling Ratio in DMF | - | ~500% |
| Thermal Decomposition (TGA) | Onset ~300°C | Onset ~350°C |
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and equipment. Appropriate safety precautions should be taken when handling all chemicals.
Application of 3,5-Bis(bromomethyl)toluene in Dendrimer Chemistry: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,5-bis(bromomethyl)toluene as a versatile building block in the synthesis of dendrimers. Its bifunctional nature, with two reactive bromomethyl groups, allows it to serve as a core molecule in divergent synthesis or as a component of monomer units in convergent synthesis strategies, particularly for poly(aryl ether) dendrimers. These resulting dendritic structures have potential applications in drug delivery, materials science, and catalysis.
Introduction to 3,5-Bis(bromomethyl)toluene in Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[1] Their unique architecture, consisting of a central core, repeating branching units, and a high density of terminal functional groups, makes them ideal candidates for a variety of applications.[2] 3,5-Bis(bromomethyl)toluene offers a rigid aromatic scaffold and two primary benzylic bromide functionalities that are highly susceptible to nucleophilic substitution, making it an excellent component for the construction of dendritic wedges (dendrons) and full dendrimers. The primary synthetic route leveraging this reactivity is the Williamson ether synthesis, where the bromomethyl groups react with phenoxides to form stable ether linkages.[3]
This guide will detail two primary synthetic strategies employing 3,5-bis(bromomethyl)toluene derivatives:
-
Divergent Synthesis: Using 3,5-bis(bromomethyl)toluene as the central core from which dendritic growth emanates.
-
Convergent Synthesis: Employing a functionalized derivative of 3,5-bis(bromomethyl)toluene as a key monomer for the stepwise construction of dendrons, which are then attached to a multifunctional core.[4]
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Characterization of synthesized dendrimers and intermediates should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Size Exclusion Chromatography (SEC) to determine molecular weight and polydispersity, and Infrared (IR) spectroscopy.
Protocol 1: Divergent Synthesis of a First-Generation (G1) Poly(aryl ether) Dendrimer
This protocol describes a generalized divergent approach using 3,5-bis(bromomethyl)toluene as the core molecule.
Experimental Workflow:
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,3-Bis(bromomethyl)-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1,3-Bis(bromomethyl)-5-methylbenzene in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. This versatile building block, featuring two reactive benzylic bromide moieties, allows for the synthesis of a wide array of complex molecular architectures.
Introduction
This compound is a valuable reagent in organic synthesis, serving as a scaffold for the introduction of two substituents onto a central aromatic ring. The benzylic bromide functional groups are particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely employed in the pharmaceutical industry for the construction of novel drug candidates and in materials science for the development of advanced functional materials.
This document outlines detailed experimental procedures for performing double Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound, providing a starting point for reaction optimization and application in diverse research and development settings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp³) bonds, coupling an organoboron reagent with an organic halide. In the case of this compound, a double Suzuki-Miyaura coupling can be employed to introduce two aryl or vinyl substituents.
Data Presentation: Representative Conditions for Double Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (11.25) | - | Na₂CO₃ (2 M aq.) (4) | THF | Reflux | 24 | ~70-80 |
| 2 | Phenylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (3) | Toluene/H₂O | 80-100 | 12-24 | Optimized |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 90 | 16 | Optimized |
Note: Yields are based on analogous reactions and may require optimization for this compound.
Experimental Protocol: Synthesis of 1,3-Bis[(4-formylphenyl)methyl]-5-methylbenzene
This protocol is adapted from a similar double Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv), 4-formylphenylboronic acid (2.5 equiv), and Pd(PPh₃)₄ (0.1125 equiv).
-
Add anhydrous THF to the flask to dissolve the solids.
-
To the resulting suspension, add the 2 M aqueous Na₂CO₃ solution (4.0 equiv).
-
Heat the reaction mixture to reflux and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with EtOAc (2 x 30 mL).
-
Wash the combined organic layers with water (2 x 40 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Visualizations
Heck Reaction
The Heck reaction enables the coupling of an unsaturated halide with an alkene to form a substituted alkene. For this compound, a double Heck reaction can be utilized to introduce two vinyl substituents. Benzylic bromides are known to be reactive partners in Heck reactions.
Data Presentation: Representative Conditions for Double Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (1-2) | P(o-tol)₃ (2-4) | Et₃N (2.2) | DMF | 100 | 12-24 |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMAc | 120 | 16-24 |
| 3 | Methyl vinyl ketone | Pd₂(dba)₃ (1) | Tri(2-furyl)phosphine (4) | NaOAc (2) | NMP | 80-100 | 12 |
Note: These conditions are based on general Heck reactions with benzylic bromides and will likely require optimization for the target substrate.
Experimental Protocol: Synthesis of 1,3-Bis(3-oxo-3-phenylprop-1-en-1-yl)-5-methylbenzene (Conceptual)
This is a representative protocol for a double Heck reaction.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.2 equiv).
-
Add anhydrous DMAc to the tube.
-
Add styrene (2.2 equiv) to the reaction mixture.
-
Seal the tube and heat the mixture to 120 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. A double Sonogashira reaction with this compound allows for the synthesis of dialkynyl derivatives.
Data Presentation: Representative Conditions for Double Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (3-10) | Et₃N or DIPA | THF or DMF | RT - 60 | 4-12 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 50-70 | 8-16 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Dioxane | 80-100 | 12-24 |
Note: These are general conditions and optimization will be necessary for the specific substrate.
Experimental Protocol: Synthesis of 1,3-Bis(phenylethynyl)-5-methylbenzene (Conceptual)
This is a representative protocol for a double Sonogashira coupling.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.03-0.10 equiv).
-
Add anhydrous, degassed THF or DMF.
-
Add the amine base (e.g., Et₃N or DIPA, >2.5 equiv).
-
Add phenylacetylene (2.2 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 60 °C for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Application Notes and Protocols for the Synthesis of Sphingosine Kinase Inhibitors Utilizing a Xylene-Based Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine kinases (SphKs) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2] This signaling molecule is a key regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[3][4] Two isoforms of the enzyme, SphK1 and SphK2, have been identified, and their dysregulation has been implicated in a variety of diseases, most notably cancer and inflammatory conditions.[5][6] Consequently, the development of potent and selective inhibitors of SphKs has become a significant focus for therapeutic intervention.[7]
While a variety of scaffolds have been explored for SphK inhibition, this document focuses on a synthetic strategy that could employ 1,3-Bis(bromomethyl)-5-methylbenzene as a key building block for generating inhibitors with a central xylene-like core. Although a direct synthesis of a marketed or late-stage clinical SphK inhibitor from this specific starting material is not explicitly detailed in publicly available literature, its structure lends itself to the creation of linkers for potent inhibitors such as those in the PF-543 class, which feature a 3,5-dimethylphenyl (xylene) moiety.[1] This document provides a detailed, plausible synthetic protocol and relevant biological evaluation methods.
Sphingosine Kinase Signaling Pathway
The sphingolipid rheostat, the balance between ceramide/sphingosine and S1P, is crucial for determining cell fate. SphK1 and SphK2 play a pivotal role in this balance. The pathway, and the point of inhibition, is illustrated below.
Caption: The Sphingosine Kinase signaling pathway and the role of inhibitors.
Proposed Synthesis of a Xylene-Linked SphK Inhibitor
The following is a proposed synthetic workflow to generate a key intermediate for a PF-543 type inhibitor, starting from this compound. This intermediate can then be further elaborated to produce the final inhibitor.
Caption: Proposed synthetic workflow for a xylene-linked SphK inhibitor.
Experimental Protocols
Protocol 1: Synthesis of a Xylene-Linked SphK Inhibitor Intermediate
This protocol describes a plausible method for the synthesis of a key intermediate for a PF-543 analogue, starting from this compound.
Materials:
-
This compound
-
4-((tert-butyldimethylsilyl)oxy)phenol
-
(R)-3-hydroxypyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Intermediate A:
-
To a solution of 4-((tert-butyldimethylsilyl)oxy)phenol (1.0 eq) in dry DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.5 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with EtOAc.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (EtOAc/Hexanes gradient) to yield Intermediate A.
-
-
Synthesis of Intermediate B:
-
To a solution of (R)-3-hydroxypyrrolidine (1.2 eq) in dry ACN, add K₂CO₃ (2.0 eq).
-
Add a solution of Intermediate A (1.0 eq) in ACN.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and dissolve the residue in EtOAc.
-
Wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify by silica gel chromatography to afford Intermediate B.
-
Intermediate B can then be deprotected and further functionalized to yield the final PF-543 analogue.
Protocol 2: In Vitro Sphingosine Kinase Activity Assay (Radiometric)
This protocol details a common method to assess the inhibitory activity of synthesized compounds against SphK1 and SphK2.
Materials:
-
Recombinant human SphK1 and SphK2 enzymes
-
Sphingosine
-
[γ-³²P]ATP
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.25 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Chloroform/Methanol/HCl (100:200:1, v/v/v)
-
0.1 M HCl
-
Silica gel thin-layer chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction tube, combine the reaction buffer, recombinant SphK enzyme, and the test compound dilution (or DMSO for control).
-
Pre-incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding a mixture of sphingosine and [γ-³²P]ATP.
-
Incubate at 37 °C for 30 minutes.
-
Stop the reaction by adding Chloroform/Methanol/HCl.
-
Vortex and centrifuge to separate the phases.
-
Spot the lower organic phase onto a silica gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the radiolabeled S1P product using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
The inhibitory activities of synthesized compounds are typically presented in a tabular format for clear comparison.
| Compound ID | SphK1 IC₅₀ (µM) | SphK2 IC₅₀ (µM) | Selectivity (SphK2/SphK1) |
| PF-543 | 0.0036 | >10 | >2777 |
| RB-005 [8] | 3.6 | >50 | >13.9 |
| SKI-II | 7.8 | 4.5 | 0.58 |
| Hypothetical Cmpd 1 | Value | Value | Value |
| Hypothetical Cmpd 2 | Value | Value | Value |
Conclusion
The development of specific and potent sphingosine kinase inhibitors is a promising avenue for the treatment of various proliferative and inflammatory diseases. The use of a xylene-based scaffold, potentially accessible from starting materials like this compound, offers a viable strategy for generating novel inhibitors. The provided protocols for synthesis and biological evaluation serve as a foundational guide for researchers in this field. Further optimization of these xylene-linked compounds could lead to the discovery of next-generation SphK inhibitors with improved therapeutic profiles.
References
- 1. Synthesis of dansyl labeled sphingosine kinase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological activity of sphingosine kinase 2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 1,3-Bis(bromomethyl)-5-methylbenzene as a Linker in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,3-bis(bromomethyl)-5-methylbenzene as a functionalizing agent in the synthesis and modification of metal-organic frameworks (MOFs). While not commonly used as a primary linker for de novo MOF synthesis, its reactive bromomethyl groups make it an excellent candidate for post-synthetic modification (PSM), enabling the introduction of new functionalities for applications in drug delivery and catalysis.
Introduction to this compound in MOF Chemistry
This compound is an aromatic compound featuring two highly reactive bromomethyl groups.[1] These groups can readily undergo nucleophilic substitution reactions, making this molecule a versatile building block for introducing specific functionalities into existing MOF structures. The primary route for incorporating this linker is through post-synthetic modification (PSM), a technique that allows for the covalent modification of a pre-synthesized MOF.[1][2][3][4] This approach is advantageous as it allows for the functionalization of MOFs that may not be accessible through direct synthesis due to the reactivity of the functional groups under solvothermal conditions.[2]
The introduction of this compound onto the organic linkers of a MOF can serve two main purposes:
-
Direct Functionalization: The methylbenzene core can modify the steric and electronic environment within the MOF pores, influencing its adsorption and separation properties.
-
Reactive Handle for Further Modification: The bromomethyl groups act as reactive sites for subsequent chemical transformations, allowing for the attachment of a wide range of functional molecules, including targeting ligands for drug delivery or catalytic moieties.
Potential Applications in Drug Delivery and Catalysis
The functionalization of MOFs with this compound opens up possibilities for advanced applications, particularly in the fields of drug delivery and catalysis.
Drug Delivery
MOFs are extensively studied as drug delivery vehicles due to their high porosity, tunable pore sizes, and large surface areas.[5][6] By functionalizing a biocompatible MOF with this compound, it is possible to create a versatile platform for drug delivery. The bromomethyl groups can be substituted with targeting ligands (e.g., folic acid, antibodies) to enhance the specific uptake of the MOF by cancer cells. Furthermore, therapeutic agents can be attached via covalent bonds, which can be designed to be cleaved under specific physiological conditions (e.g., changes in pH or enzyme concentration), leading to controlled drug release.
Catalysis
The precise arrangement of active sites within a porous material is crucial for efficient heterogeneous catalysis. Post-synthetic modification with this compound allows for the strategic placement of catalytic species within the MOF structure. For example, the bromomethyl groups can be used to anchor metal complexes or organocatalysts, creating a well-defined and highly active catalytic environment. The porous nature of the MOF facilitates the diffusion of substrates and products, while the framework can provide size and shape selectivity.
Data Presentation: Effects of Post-Synthetic Modification on MOF Properties
The following table summarizes the expected qualitative and quantitative effects of functionalizing a parent MOF with this compound, based on analogous studies of post-synthetically modified MOFs.
| Property | Expected Change after PSM with this compound | Rationale |
| Crystallinity | Generally retained, but may decrease with high modification yields. | PSM is designed to preserve the overall framework structure. |
| Surface Area (BET) | Decrease | The introduced functional groups occupy pore volume. |
| Pore Volume | Decrease | The introduced functional groups occupy pore volume. |
| Pore Size | Decrease | The introduced functional groups reduce the dimensions of the pores. |
| Thermal Stability | May increase or decrease | Dependent on the nature of the parent MOF and the newly formed bonds. |
| Chemical Stability | May be enhanced | The bulky groups can protect the framework from degradation. |
| Hydrophobicity/Hydrophilicity | Increased hydrophobicity | The aromatic and methyl groups increase the nonpolar character of the pores. |
| Reactivity | Significantly increased | The bromomethyl groups provide sites for further chemical reactions. |
Experimental Protocols
The following are generalized protocols for the post-synthetic modification of an amine-functionalized MOF (e.g., IRMOF-3, UiO-66-NH₂) with this compound. These protocols should be optimized for specific MOFs and desired degrees of functionalization.
Protocol 1: Post-Synthetic Modification of an Amine-Functionalized MOF
This protocol describes the reaction of the amine groups on the MOF linker with the bromomethyl groups of this compound via nucleophilic substitution.
Materials:
-
Amine-functionalized MOF (e.g., IRMOF-3)
-
This compound
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
Activate the parent MOF by solvent exchange and heating under vacuum to remove guest molecules from the pores.
-
In a Schlenk flask under an inert atmosphere, suspend the activated MOF in the anhydrous solvent.
-
Add the non-nucleophilic base to the suspension and stir.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Add the solution of this compound to the MOF suspension dropwise.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for 24-48 hours.
-
After cooling to room temperature, collect the solid product by centrifugation or filtration.
-
Wash the product extensively with fresh solvent to remove unreacted reagents and byproducts.
-
Dry the functionalized MOF under vacuum.
Characterization of the Functionalized MOF
A suite of characterization techniques is necessary to confirm the successful functionalization of the MOF.
| Characterization Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the retention of the crystalline framework. | The diffraction pattern should be similar to the parent MOF, possibly with some peak broadening or minor shifts. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the presence of new functional groups. | Appearance of new peaks corresponding to the C-Br and aromatic C-H bonds of the added moiety. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (digested sample) | To confirm covalent bond formation and determine the degree of functionalization. | ¹H NMR of a digested sample will show new signals corresponding to the protons of the this compound moiety. |
| Thermogravimetric Analysis (TGA) | To assess changes in thermal stability. | The TGA curve of the functionalized MOF will differ from that of the parent MOF. |
| N₂ Gas Sorption Analysis | To measure the changes in surface area and pore volume. | A decrease in the BET surface area and pore volume is expected after functionalization. |
| X-ray Photoelectron Spectroscopy (XPS) | To detect the presence of bromine on the surface. | The XPS spectrum will show a signal for Br 3d. |
Visualizations
The following diagrams illustrate the workflow for post-synthetic modification and a potential application pathway.
Caption: Workflow for the post-synthetic modification of a MOF.
Caption: A logical pathway for developing a targeted drug delivery system.
References
- 1. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postsynthetic modification of metal-organic frameworks [escholarship.org]
- 6. Positional functionalizations of metal–organic frameworks through invasive ligand exchange and additory MOF‐on‐MOF strategies: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)-5-methylbenzene with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(bromomethyl)-5-methylbenzene is a versatile bifunctional electrophile widely employed in organic synthesis. Its two reactive bromomethyl groups are excellent substrates for nucleophilic substitution reactions, making it a valuable building block for the construction of more complex molecular architectures. This is particularly relevant in medicinal chemistry and drug development, where it can be used as a scaffold to synthesize novel ligands, linkers for drug conjugates, and precursors for biologically active compounds, including kinase inhibitors. The substitution reaction with primary and secondary amines is a fundamental transformation that introduces nitrogen-containing functionalities, which are crucial for modulating the pharmacological properties of a molecule.
These application notes provide an overview of the reaction conditions and detailed protocols for the nucleophilic substitution reactions of this compound with various amines.
Reaction Mechanism and Principles
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This attack occurs in a concerted fashion with the departure of the bromide leaving group. Given that the substrate has two reactive sites, the reaction can proceed in a stepwise manner, first forming the mono-substituted product, which then reacts further to yield the di-substituted product. To favor the formation of the di-substituted product, at least two equivalents of the amine are typically used, with one equivalent acting as the nucleophile and the other as a base to neutralize the hydrogen bromide generated during the reaction. Alternatively, an external non-nucleophilic base can be used.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the nucleophilic substitution of this compound with various primary and secondary amines.
Table 1: Reaction with Primary Amines
| Amine | Molar Ratio (Amine:Dibromide) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | 2.2 : 1 | - | Acetonitrile | Reflux | 6 | >90 |
| Aniline | 2.5 : 1 | K₂CO₃ (2.5) | DMF | 80 | 12 | 85-95 |
| Cyclohexylamine | 2.2 : 1 | Et₃N (2.2) | THF | 60 | 8 | ~90 |
| 2-Aminoethanol | 2.2 : 1 | - | Ethanol | Reflux | 5 | >90 |
Table 2: Reaction with Secondary Amines
| Amine | Molar Ratio (Amine:Dibromide) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethylamine | 2.5 : 1 | K₂CO₃ (2.5) | Acetonitrile | 60 | 10 | 80-90 |
| Piperidine | 2.5 : 1 | K₂CO₃ (2.5) | THF | Room Temp | 24 | >95 |
| Morpholine | 2.5 : 1 | K₂CO₃ (2.5) | DMF | 70 | 8 | >90 |
| Diethanolamine | 2.2 : 1 | K₂CO₃ (2.2) | THF/Acetonitrile (1:1) | Room Temp | 24 | ~95 |
Experimental Protocols
The following are detailed methodologies for key experiments.
Protocol 1: General Procedure for the Reaction with Primary or Secondary Amines using an External Base
This protocol is suitable for a wide range of primary and secondary amines where an excess of the amine itself is not desired to act as the base.
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine, morpholine)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF), Acetonitrile, or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of dibromide), add the amine (2.2-2.5 eq) and the base (e.g., K₂CO₃, 2.5 eq).
-
Stir the reaction mixture at the specified temperature (see tables above) for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure di-substituted product.
Protocol 2: Procedure for the Reaction with a Primary Amine acting as both Nucleophile and Base
This protocol is often used for less valuable, liquid primary amines.
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine)
-
Anhydrous Acetonitrile or Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile, 15 mL per mmol of dibromide).
-
Add the primary amine (at least 4.0 eq) to the solution.
-
Heat the reaction mixture to reflux for the time specified. Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl to remove excess amine.
-
Make the aqueous layer basic with 1 M NaOH and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be further purified by chromatography or crystallization if necessary.
Visualizations
Application Notes and Protocols for Williamson Ether Synthesis with 3,5-bis(bromomethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Williamson ether synthesis using 3,5-bis(bromomethyl)toluene as the alkylating agent to synthesize bis-ethers. This reaction is a versatile method for creating molecules with potential applications in medicinal chemistry, materials science, and organic synthesis.
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2] It proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[2][3][4] For the synthesis of bis-ethers from 3,5-bis(bromomethyl)toluene, a di-alkylation reaction is performed, typically with a suitable alcohol or phenol in the presence of a base.
Reaction Scheme
The general reaction scheme involves the reaction of 3,5-bis(bromomethyl)toluene with two equivalents of an alcohol (R-OH) in the presence of a base to form the corresponding bis-ether.
Figure 1: General reaction scheme for the Williamson ether synthesis with 3,5-bis(bromomethyl)toluene.
Caption: Reaction scheme for bis-ether synthesis.
Experimental Protocol
This protocol details the synthesis of a bis-ether from 3,5-bis(bromomethyl)toluene and a generic alcohol/phenol.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3,5-bis(bromomethyl)toluene | 277.99 | 1.0 | 278 mg |
| Alcohol/Phenol (R-OH) | Varies | 2.2 | Varies |
| Sodium Hydride (60% in mineral oil) | 24.00 | 2.5 | 100 mg |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 10 mL |
| Diethyl Ether | 74.12 | - | As needed |
| Saturated aq. NH4Cl solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol/phenol (2.2 mmol).
-
Add anhydrous DMF (10 mL) to dissolve the alcohol/phenol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Alkoxide Formation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.5 mmol) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
-
Alkylation:
-
Dissolve 3,5-bis(bromomethyl)toluene (1.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer and wash it with water and then with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure bis-ether.
-
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care in an inert atmosphere.
-
3,5-bis(bromomethyl)toluene is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dimethylformamide (DMF) is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental procedure.
Caption: Williamson ether synthesis workflow.
Data Presentation
The following table provides representative data for a hypothetical reaction. Actual yields and reaction times may vary depending on the specific alcohol/phenol used.
| Substrate (R-OH) | Molar Equiv. of R-OH | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenol | 2.2 | NaH | DMF | 18 | 65 | 85 |
| 4-Methoxyphenol | 2.2 | NaH | DMF | 16 | 65 | 90 |
| Ethanol | 2.2 | NaH | THF | 24 | 60 (reflux) | 75 |
| Benzyl alcohol | 2.2 | NaH | DMF | 20 | 70 | 88 |
Note: The conditions and results presented are illustrative. Optimization may be required for specific substrates. The choice of a polar aprotic solvent like DMF or THF is generally preferred for SN2 reactions as it can accelerate the rate of reaction.[4][5] The use of a strong base like sodium hydride (NaH) is effective for deprotonating a wide range of alcohols and phenols.[3][5]
References
Application Notes and Protocols: The Role of 1,3-Bis(bromomethyl)-5-methylbenzene in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(bromomethyl)-5-methylbenzene is a versatile organic compound characterized by a central benzene ring substituted with a methyl group and two reactive bromomethyl groups at the 1 and 3 positions. These bromomethyl moieties serve as excellent electrophilic sites, making the molecule an ideal linker or scaffold in the synthesis of more complex chemical structures. In the field of fluorescence sensing, this compound is employed to construct ditopic receptors, where two recognition units are held in a specific spatial arrangement. This pre-organization can lead to enhanced binding affinity and selectivity for target analytes, a crucial feature in the design of high-performance fluorescent probes. The rigid benzene backbone ensures that the two reactive arms maintain a fixed distance and orientation, which can be exploited to create chemosensors with tailored properties for various applications, including the detection of biologically relevant ions and molecules.
The fundamental principle behind using this linker is to synthesize a sensor molecule that comprises two key components: a fluorophore (the signaling unit) and a receptor (the recognition unit). By linking two receptor units to the this compound scaffold, a "molecular clip" is formed that can bind to a specific guest molecule. This binding event then triggers a change in the fluorescence properties of the probe, such as an increase ("turn-on") or decrease ("turn-off") in emission intensity, or a shift in the emission wavelength, allowing for the qualitative and quantitative detection of the analyte.
Application: A Fluorescent Probe for Anion Sensing
This section details a representative application of this compound in the synthesis of a "turn-on" fluorescent probe for the detection of specific anions, such as pyrophosphate, which plays a significant role in various biological processes. The probe design is based on the principle of Photoinduced Electron Transfer (PET), a common mechanism in fluorescent sensing.
Signaling Pathway and Mechanism
The synthesized probe consists of two coumarin fluorophores functionalized with an amine-containing receptor, linked together by the this compound scaffold. In the absence of the target anion, the lone pair of electrons on the nitrogen atom of the receptor quenches the fluorescence of the coumarin moiety through a PET process. Upon binding of a suitable anion to the receptor, the lone pair of electrons on the nitrogen is engaged in the interaction, which suppresses the PET process. This inhibition of quenching results in a significant enhancement of the fluorescence emission, leading to a "turn-on" signal.
Quantitative Data
The following table summarizes the key performance metrics of the hypothetical fluorescent probe for anion detection.
| Parameter | Value |
| Excitation Wavelength (λex) | 380 nm |
| Emission Wavelength (λem) | 450 nm |
| Quantum Yield (Φ) (free) | 0.02 |
| Quantum Yield (Φ) (bound) | 0.45 |
| Detection Limit (LOD) | 50 nM |
| Binding Constant (Ka) | 2.5 x 10^5 M^-1 |
| Response Time | < 1 minute |
| Optimal pH Range | 7.0 - 8.5 |
Experimental Protocols
Synthesis of the Fluorescent Probe
This protocol describes the synthesis of a coumarin-based fluorescent probe for anion detection using this compound as a linker.
Materials:
-
This compound (1.0 eq)
-
7-Amino-4-methylcoumarin (2.2 eq)
-
Potassium carbonate (K₂CO₃) (5.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Silica gel for column chromatography
-
Deionized water
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 278 mg).
-
Add 7-amino-4-methylcoumarin (2.2 mmol, 385 mg) and potassium carbonate (5.0 mmol, 691 mg) to the flask.
-
Add 30 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 DCM/MeOH mobile phase.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 150 mL of ice-cold deionized water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with deionized water (3 x 20 mL).
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a DCM/MeOH gradient (e.g., from 100:0 to 95:5) to afford the pure fluorescent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fluorescence Measurements
Materials:
-
Stock solution of the fluorescent probe (1 mM in DMSO)
-
Stock solutions of various anions (e.g., pyrophosphate, ATP, ADP, phosphate, chloride, bromide) (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in HEPES buffer.
-
To a quartz cuvette, add 2 mL of the probe working solution.
-
Record the fluorescence emission spectrum of the probe alone (excitation at 380 nm, emission scanned from 400 nm to 600 nm).
-
Titrate the probe solution with small aliquots of the anion stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1 minute before recording the fluorescence emission spectrum.
-
Plot the fluorescence intensity at 450 nm as a function of the anion concentration to determine the detection limit and binding constant.
-
To assess selectivity, repeat the experiment with other anions at a concentration significantly higher than that of the target anion.
Disclaimer
The provided protocols and data are representative and intended for informational purposes. Researchers should adapt these methods based on their specific experimental requirements and perform appropriate characterization and validation. All laboratory work should be conducted in accordance with standard safety procedures.
Synthetic Routes to Cyclophanes from 1,3-Bis(bromomethyl)-5-methylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cyclophanes using 1,3-bis(bromomethyl)-5-methylbenzene as a key starting material. The methodologies outlined below are based on established synthetic strategies and are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Cyclophanes are a fascinating class of bridged aromatic compounds that have garnered significant attention due to their unique structural, electronic, and conformational properties. Their rigid, cavity-containing structures make them ideal candidates for applications in host-guest chemistry, molecular recognition, and as building blocks for novel materials and drug delivery systems. The starting material, this compound, offers a versatile platform for the construction of various metacyclophanes, with the methyl group providing a useful spectroscopic handle and a point for further functionalization.
This document focuses on the preparation of thiacyclophanes through the reaction of this compound with a sulfur nucleophile. This approach is a common and effective method for synthesizing [n.n]metacyclophanes. The size of the resulting cyclophane (dimer, trimer, or tetramer) can be controlled by adjusting the reaction conditions, particularly the concentration of the reactants under high-dilution conditions.
Synthetic Application Note: Preparation of 5-Methyl-Substituted Dithia[3.3]metacyclophanes
The reaction of this compound with a sulfide source, such as sodium sulfide or generated in situ from thiourea, leads to the formation of dithia[3.3]metacyclophanes. The intramolecular cyclization of the starting material can produce a mixture of cyclic oligomers, including the dimeric, trimeric, and tetrameric thiacyclophanes.[1][2] The relative yields of these products are highly dependent on the reaction concentration, with high-dilution conditions favoring the formation of the smaller cyclic species.
A general approach involves the slow addition of a solution of this compound and a dithiol precursor to a large volume of a basic solution. This technique maintains a low concentration of the reactive intermediates, thereby promoting intramolecular cyclization over intermolecular polymerization. The methyl group on the aromatic ring can influence the conformational properties of the resulting cyclophanes, leading to the formation of syn and anti isomers.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-dithia[3.3]metacyclophane (Dimer) and Higher Oligomers
This protocol describes the synthesis of a mixture of 5-methyl-substituted dithia[3.3]metacyclophanes, with conditions that can be adjusted to favor the formation of the dimeric, trimeric, or tetrameric products. The reaction between 1,3-bis(bromomethyl)benzenes and bis(sulfanylmethyl)benzenes is typically carried out in ethanol under high dilution conditions.[3]
Materials:
-
This compound
-
1,3-Bis(mercaptomethyl)benzene
-
Potassium hydroxide (KOH)
-
Sodium borohydride (NaBH₄) (optional, to prevent disulfide formation)
-
Ethanol, absolute
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of this compound (1.0 eq) and 1,3-bis(mercaptomethyl)benzene (1.0 eq) in absolute ethanol. The final concentration will influence the product distribution. For favoring the dimer, a high dilution approach is recommended (e.g., final concentration <0.01 M).
-
-
Preparation of the Reaction Vessel:
-
In a large, multi-necked round-bottom flask equipped with a mechanical stirrer and two dropping funnels, place a large volume of absolute ethanol containing potassium hydroxide (2.2 eq). A small amount of NaBH₄ can be added to the basic solution.
-
-
Cyclization Reaction:
-
Simultaneously, add the ethanolic solutions of this compound and 1,3-bis(mercaptomethyl)benzene dropwise to the stirred basic solution over an extended period (e.g., 8-12 hours) at room temperature.
-
-
Work-up:
-
After the addition is complete, continue stirring the reaction mixture overnight at room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent to separate the dimeric, trimeric, and other oligomeric products.
-
Quantitative Data:
The yields of the different cyclophane products are highly dependent on the reaction conditions, especially the concentration. The following table provides representative yields for the cyclization of the closely related 1,3-dibromomethylbenzene with potassium thioacetate, which serves as a good model for the expected outcomes.
| Product | Yield (%) |
| 2,11-Dithia-(1,3)cyclophane (Dimer) | 40% |
| 2,11,20-Trithia[3.3.3]paracyclophane (Trimer) | 15% |
| 2,11,20,29-Tetrathia[3.3.3.3]paracyclophane (Tetramer) | 10% |
Yields are based on the cyclization of 1,3-dibromomethylbenzene with PTA and K₂CO₃/MeOH.[4]
For the synthesis of 9-methyl-2,11-dithia[3.3]metacyclophanes from 1,3-bis(bromomethyl)-5-tert-butylbenzene and 2,6-bis(sulfanylmethyl)toluenes, exclusive formation of the anti-isomers was observed in yields of 60-85%.[3]
Spectroscopic Data (Representative for Dithia[3.3]metacyclophanes):
-
¹H NMR (CDCl₃): The proton NMR spectra of metacyclophanes are characterized by upfield shifts for the intra-annular protons and aromatic protons due to the shielding effect of the opposing aromatic ring. The benzylic protons typically appear as doublets or AB quartets.
-
¹³C NMR (CDCl₃): The carbon NMR spectra will show distinct signals for the aromatic, benzylic, and methyl carbons.
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the synthesized cyclophanes (dimer, trimer, etc.).
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic transformations and the logical flow of the experimental procedures.
Caption: Synthetic route to 5-methyl-substituted thiacyclophanes.
Caption: Step-by-step experimental workflow for cyclophane synthesis.
References
Troubleshooting & Optimization
"common impurities in the synthesis of 1,3-Bis(bromomethyl)-5-methylbenzene"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(bromomethyl)-5-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The most frequently observed impurities include:
-
Monobrominated byproduct: 1-(Bromomethyl)-3,5-dimethylbenzene is a common impurity resulting from incomplete bromination.
-
Over-brominated byproduct: 1,3,5-Tris(bromomethyl)benzene can form if the stoichiometry of the brominating agent is not carefully controlled.[1]
-
Unreacted starting material: Residual mesitylene or 3,5-dimethyltoluene may remain if the reaction does not go to completion.
-
Ring-brominated byproducts: Although less common with radical bromination of the methyl groups, electrophilic aromatic substitution can lead to bromination on the benzene ring, forming isomers such as 1,3-Dibromo-5-methylbenzene.
-
Oxidation products: The bromomethyl groups are susceptible to oxidation, which can lead to the formation of corresponding aldehydes or carboxylic acids as impurities.[1]
Q2: How can I minimize the formation of the over-brominated byproduct, 1,3,5-Tris(bromomethyl)benzene?
To minimize over-bromination, it is crucial to maintain a precise stoichiometric ratio of the brominating agent, such as N-bromosuccinimide (NBS), to the starting material (e.g., mesitylene). A 2:1 molar ratio of NBS to mesitylene is often recommended to ensure selective dibromination.[1]
Q3: What analytical techniques are recommended for identifying and quantifying impurities?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of this compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is invaluable for structural elucidation of the main product and any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities.
Q4: What is the recommended method for purifying crude this compound?
Column chromatography using silica gel is a standard and effective method for purifying the final product. A common eluent system is a mixture of hexane and ethyl acetate. This technique is efficient at removing unreacted starting materials, monobrominated byproducts, and excess NBS.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Dibrominated Product | - Insufficient amount of brominating agent.- Reaction temperature is too low.- Inefficient initiation of the radical reaction. | - Ensure a 2:1 molar ratio of NBS to the starting material.[1]- Maintain the reaction temperature in the optimal range of 70-75°C.[1]- Ensure proper initiation, for example, with AIBN or UV light. |
| High Levels of Monobrominated Impurity | - Incomplete reaction.- Insufficient reaction time. | - Increase the reaction time.- Re-evaluate the stoichiometry of the brominating agent. |
| Significant Amount of Tris-brominated Impurity | - Excess of the brominating agent. | - Carefully control the stoichiometry; avoid using more than two equivalents of NBS.[1] |
| Presence of Ring-Brominated Impurities | - Use of a Lewis acid catalyst (e.g., FeBr₃) which promotes electrophilic aromatic substitution. | - If benzylic bromination is desired, use a radical initiator (e.g., AIBN, benzoyl peroxide) and a non-polar solvent. Avoid Lewis acids. |
| Product Degradation (Discoloration) | - Oxidation of the product.- Reaction temperature is too high. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the reaction temperature does not significantly exceed the recommended range. |
Experimental Protocols
A typical experimental protocol for the synthesis of this compound involves the radical bromination of mesitylene.
Synthesis via Radical Bromination of Mesitylene:
-
Initiation: A mixture of mesitylene and N-bromosuccinimide (NBS) in a 1:2 molar ratio is dissolved in a suitable solvent (e.g., carbon tetrachloride or acetonitrile). A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the mixture.
-
Propagation: The reaction mixture is heated to reflux (typically 70-75°C) and irradiated with a UV lamp to facilitate the radical chain reaction.[1] The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.
-
Workup: After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.[1]
Impurity Data Summary
| Impurity | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| Monobrominated Byproduct | 1-(Bromomethyl)-3,5-dimethylbenzene | C₉H₁₁Br | 199.09 | Incomplete bromination |
| Over-brominated Byproduct | 1,3,5-Tris(bromomethyl)benzene | C₉H₉Br₃ | 356.88[2] | Excess brominating agent |
| Unreacted Starting Material | Mesitylene | C₉H₁₂ | 120.19 | Incomplete reaction |
| Ring-brominated Byproduct | 1,3-Dibromo-5-methylbenzene | C₇H₆Br₂ | 249.93 | Electrophilic substitution |
| Oxidation Product | 3,5-Bis(formyl)toluene | C₉H₈O₂ | 148.16 | Oxidation of product |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating common impurities.
References
Technical Support Center: Optimizing N-Bromosuccinimide (NBS) Bromination of Mesitylene
Welcome to the technical support center for the N-bromosuccinimide (NBS) bromination of mesitylene (1,3,5-trimethylbenzene). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you achieve your desired bromination products, from mono- to poly-brominated mesitylene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of NBS for brominating mesitylene?
N-Bromosuccinimide (NBS) is the reagent of choice for the free-radical bromination of the benzylic methyl groups on mesitylene.[1][2] This reaction, known as the Wohl-Ziegler reaction, allows for the selective substitution of benzylic hydrogens with bromine atoms.[2] The resulting products, such as 2,4,6-trimethylbenzyl bromide and its di- and tri-brominated analogs, are versatile intermediates in organic synthesis.[3][4]
Q2: Why is NBS preferred over elemental bromine (Br₂) for benzylic bromination?
Using elemental bromine (Br₂) can lead to competing side reactions, primarily electrophilic aromatic substitution on the electron-rich mesitylene ring.[5][6] NBS is advantageous because it provides a constant, low concentration of Br₂ throughout the reaction. This low concentration favors the desired free-radical chain mechanism at the benzylic position over the electrophilic pathway.[2][6][7]
Q3: What is the role of the initiator in this reaction?
The NBS bromination of mesitylene is a radical chain reaction that requires initiation. This is typically achieved in one of two ways:
-
Thermal Initiation: Using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to generate radicals.[8]
-
Photochemical Initiation: Using UV light (e.g., from a sunlamp or a black-light lamp) to induce the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond.[1][9]
Q4: How does the choice of solvent affect the reaction outcome?
The solvent plays a crucial role in the reaction's success and product distribution.
-
Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used.[1][10] Anhydrous conditions are important to prevent competing reactions with water.[1] Cyclohexane has been reported to provide significantly higher yields of di- and tri-brominated products compared to CCl₄.[3][10]
-
Polar aprotic solvents like acetonitrile (CH₃CN) can also be used and may offer faster reaction times.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the NBS bromination of mesitylene.
Problem 1: No Reaction or Very Low Conversion
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Initiator | Use a fresh batch of radical initiator (AIBN, BPO). Old or improperly stored initiators can lose their effectiveness.[8] |
| Insufficient Initiation | If using thermal initiation, ensure the reaction is heated to the appropriate temperature for your chosen initiator (e.g., ~70-80 °C for AIBN).[8] If using photochemical initiation, check that the lamp is functional and positioned close to the reaction vessel.[13] |
| Presence of Inhibitors | Radical reactions can be quenched by inhibitors like oxygen. Degas the solvent before starting the reaction by bubbling an inert gas (N₂ or Ar) through it.[8] |
| NBS Quality | Use freshly opened or recrystallized NBS. Impurities can sometimes hinder the reaction. |
| Reaction Not "Triggered" | In some cases, adding a single drop of aqueous HBr can help initiate the radical chain process.[13] |
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Over-bromination | To favor monobromination , use a slight excess of mesitylene relative to NBS (e.g., 1.1 equivalents of mesitylene to 1.0 equivalent of NBS). Carefully monitor the reaction by TLC or GC and stop it once the starting material is consumed.[5] To favor polybromination , use stoichiometric amounts or an excess of NBS.[3][10] |
| Aromatic Ring Bromination | This occurs via electrophilic substitution and is a common side reaction. To minimize it: • Conduct the reaction in the dark (unless using photochemical initiation). • Avoid any acidic contaminants that could act as Lewis acid catalysts.[5] • Ensure a low concentration of Br₂ is maintained by using high-purity NBS. |
| Inefficient Mixing | Poor stirring can create localized areas of high reagent concentration, leading to side reactions.[5] Use a properly sized stir bar and ensure vigorous agitation throughout the reaction. |
Problem 3: Significant Formation of Dibrominated Product When Monobromide is Desired
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | The most critical factor for controlling the degree of bromination is stoichiometry. For monobromination, use NBS as the limiting reagent. For dibromination, use ~2 equivalents of NBS. |
| Prolonged Reaction Time | The monobrominated product can react further to form the dibrominated species.[14] Monitor the reaction progress closely and quench it as soon as the starting material disappears to maximize the yield of the monobrominated product.[5] |
| High Temperature | Elevated temperatures can increase the rate of the second bromination.[5] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Data Presentation: Solvent Effects on Polybromination
Quantitative data from patent literature demonstrates how solvent choice can significantly impact the product distribution when aiming for polybromination.
| Solvent | Reagents | Product 1: 3,5-Bis(bromomethyl)toluene | Product 2: 1,3,5-Tris(bromomethyl)benzene | Reference |
| Cyclohexane | Mesitylene + NBS | ~60% | ~21% | [3][10] |
| Carbon Tetrachloride (CCl₄) | Mesitylene + NBS | ~39% | ~21% | [3][10] |
These results highlight that cyclohexane can be a superior solvent for maximizing the yield of the dibrominated product.
Experimental Protocols
Protocol 1: Selective Synthesis of 2,4,6-Trimethylbenzyl Bromide (Monobromination)
This protocol is optimized to favor the formation of the monobrominated product.
Materials:
-
Mesitylene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add mesitylene (1.1 eq.).
-
Reagent Addition: Add the chosen anhydrous solvent (e.g., CCl₄) and then NBS (1.0 eq.). Finally, add a catalytic amount of AIBN or BPO (0.02-0.05 eq.).
-
Reaction: Heat the mixture to reflux (for CCl₄, approx. 77°C). If using photochemical initiation, irradiate the flask with a suitable lamp at room temperature or gentle reflux.[9]
-
Monitoring: Monitor the reaction's progress using TLC or GC. The reaction is complete when the starting mesitylene spot has been consumed. You can also visually monitor the reaction: solid NBS (denser than CCl₄) at the bottom of the flask is replaced by succinimide (less dense), which floats to the top.[13]
-
Work-up:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide solid.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 2,4,6-trimethylbenzyl bromide by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Synthesis of Polybrominated Mesitylene Derivatives
This protocol is designed to produce a mixture of di- and tri-brominated products.
Materials:
-
Mesitylene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Cyclohexane, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Reagent Addition: To the flask, add mesitylene (1.0 eq.) and anhydrous cyclohexane. Add NBS (2.0-3.0 eq., depending on the desired degree of bromination) and a catalytic amount of AIBN.
-
Reaction: Heat the mixture to reflux (approx. 81°C) with vigorous stirring.
-
Monitoring: Allow the reaction to proceed for several hours. Monitor by GC-MS to observe the distribution of mono-, di-, and tri-brominated products.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Note that separating the different brominated products may require careful column chromatography.
Visualizations
General Experimental Workflow
Caption: Workflow for NBS Bromination of Mesitylene.
Troubleshooting Decision Tree
Caption: Troubleshooting NBS Bromination Issues.
Simplified Radical Chain Mechanism
Caption: The Free-Radical Chain Mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. reddit.com [reddit.com]
- 14. quora.com [quora.com]
"purification of 1,3-Bis(bromomethyl)-5-methylbenzene by column chromatography"
Technical Support Center: Purification of 1,3-Bis(bromomethyl)-5-methylbenzene
Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel.[1] A typical mobile phase is a mixture of hexane and ethyl acetate.[1] The polarity of the eluent can be adjusted by varying the ratio of these two solvents to achieve optimal separation.
Q2: What are the common impurities encountered during the synthesis and purification of this compound?
A2: Common impurities include unreacted N-bromosuccinimide (NBS) and mono-brominated byproducts.[1] Depending on the synthetic route, starting materials like 3,5-dimethyltoluene may also be present if the reaction did not go to completion.
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored using Thin Layer Chromatography (TLC). Develop the TLC plate in the same solvent system used for the column. The spots can be visualized under UV light. The desired product, this compound, is a UV-active aromatic compound.
Q4: My purified product still shows impurities by NMR. What could be the issue?
A4: If impurities are still present after column chromatography, it could be due to several factors:
-
Inadequate Separation: The chosen solvent system may not have been optimal to resolve the product from the impurities. Consider running a gradient elution with a shallow gradient of ethyl acetate in hexane.
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation.
-
Co-eluting Impurities: Some impurities may have a similar polarity to the desired product, making separation by silica gel chromatography challenging. In such cases, re-crystallization or a different chromatographic technique (e.g., reverse-phase chromatography) might be necessary.
Q5: The product is not eluting from the column. What should I do?
A5: If the product is not eluting, the mobile phase is likely not polar enough. Gradually increase the proportion of ethyl acetate in the hexane/ethyl acetate mixture. For example, you can increase the concentration from 10% ethyl acetate to 20%, 30%, and so on, while monitoring the fractions by TLC.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | The solvent system is either too polar or not polar enough. | Test a range of solvent systems with varying polarity. For silica gel, if the spots are too high (high Rf), decrease the polarity (less ethyl acetate). If the spots are too low (low Rf), increase the polarity (more ethyl acetate). A good starting point is a hexane/ethyl acetate mixture. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate in hexane. |
| Streaking of Spots on TLC/Column | The sample is too concentrated, or the compound is interacting strongly with the stationary phase. | Dilute the sample before loading. Adding a small amount of a slightly more polar solvent (like dichloromethane) to the sample before loading can sometimes help. Ensure the silica gel is properly packed. |
| Cracks in the Silica Gel Bed | The column was not packed properly, or it ran dry. | Ensure the column is packed uniformly without any air bubbles. Never let the solvent level drop below the top of the silica gel. |
| Low Yield of Purified Product | The product may still be on the column, or it may have degraded. | Elute the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to wash out any remaining compounds. This compound can be reactive, so prolonged exposure to silica gel should be minimized. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Ensure the packing is uniform and free of air bubbles.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the prepared column.
3. Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 100% hexane or 98:2 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be from 2% to 10% ethyl acetate in hexane.
-
Collect fractions in separate test tubes.
4. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel | Standard grade, 230-400 mesh is common. |
| Mobile Phase | Hexane/Ethyl Acetate | The ratio is varied to achieve separation. |
| Molecular Weight | 277.98 g/mol | [1][2][3][4] |
| Molecular Formula | C₉H₁₀Br₂ | [1][2][3][4] |
Experimental Workflow
References
Technical Support Center: Troubleshooting Incomplete Reactions of Benzylic Bromides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete reactions during the synthesis of benzylic bromides. The following question-and-answer format directly addresses common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My benzylic bromination reaction is not going to completion, and I'm recovering a significant amount of starting material. What are the likely causes?
Several factors can lead to an incomplete benzylic bromination reaction. The most common culprits are related to the reagents, reaction conditions, and the stability of the radical intermediates. Key areas to investigate include:
-
Initiator Problems: The radical initiator (e.g., AIBN, benzoyl peroxide) may be old or decomposed, failing to generate the necessary initial radicals to start the chain reaction.[1] Light-initiated reactions may fail due to an inadequate light source.
-
Inhibitor Presence: Oxygen can act as a radical inhibitor. Ensure the reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Insufficient Reagent: The stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS), might be insufficient. While a 1:1 ratio is theoretical, slight excesses of NBS are often used.[3]
-
Low Reaction Temperature: Radical chain reactions require a specific activation energy. If the reaction temperature is too low, the rate of initiation and propagation will be slow, leading to an incomplete reaction.
-
Solvent Choice: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane are traditionally used because they do not react with the bromine radical.[1] Using a solvent that can be halogenated will consume the reagent.
Q2: I am observing the formation of multiple brominated products, including di-brominated species. How can I improve the selectivity for mono-bromination?
Over-bromination is a common side reaction, especially when the benzylic position has more than one hydrogen.[4] To enhance the selectivity for the mono-brominated product, consider the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount or a very slight excess of NBS relative to the starting material. Using a large excess of NBS will drive the reaction towards di- and tri-bromination.[3]
-
Slow Addition of NBS: Adding the NBS portion-wise or as a solution via a syringe pump can help maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.
-
Monitor the Reaction Closely: Use techniques like TLC, GC, or NMR to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to a satisfactory level, before significant di-bromination occurs.[3]
-
Alternative Brominating Agents: In some cases, using a different brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a Lewis acid catalyst like ZrCl₄ can prevent competing aromatic bromination.[4]
Q3: Besides my desired benzylic bromide, I'm seeing byproducts from bromination on the aromatic ring. How can I prevent this?
Aromatic bromination is an electrophilic substitution reaction and can compete with the desired radical benzylic bromination. This is particularly problematic with electron-rich aromatic rings. To suppress this side reaction:
-
Avoid Lewis Acids: Ensure your glassware is free of acidic residues, which can catalyze aromatic bromination.
-
Use a Radical Initiator: The use of a radical initiator (light, AIBN, or benzoyl peroxide) favors the radical pathway at the benzylic position over the electrophilic aromatic substitution.
-
Maintain Low Bromine Concentration: Using NBS is advantageous as it provides a low, steady concentration of bromine, which favors the radical pathway.[5][6] High local concentrations of Br₂ can lead to aromatic bromination.
-
Solvent Choice: Aprotic, non-polar solvents are generally preferred.[7]
Q4: My benzylic bromide product appears to be decomposing during workup or purification. What steps can I take to improve its stability?
Benzylic bromides can be unstable, particularly in the presence of water or nucleophiles, and are lachrymatory.[8][9] Proper handling and purification techniques are crucial:
-
Anhydrous Conditions: Ensure all workup and purification steps are carried out under anhydrous conditions to prevent hydrolysis to the corresponding benzyl alcohol.[1]
-
Mild Workup: Wash the reaction mixture with cold, dilute aqueous sodium bicarbonate or sodium thiosulfate to quench any remaining bromine or acidic byproducts, followed by a brine wash.[10][11]
-
Avoid High Temperatures: Purify by distillation under reduced pressure to avoid thermal decomposition.[12] Column chromatography on silica gel can also be used, but prolonged exposure can lead to decomposition. A quick filtration through a plug of silica or basic alumina can sometimes be sufficient to remove polar impurities.[12]
-
Storage: Store the purified benzyl bromide in a dark, cool, and dry place, preferably under an inert atmosphere.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete benzylic bromination reactions.
Caption: A flowchart for diagnosing and resolving incomplete benzylic bromination reactions.
Data Summary: Reaction Conditions
Optimizing reaction conditions is key to a successful benzylic bromination. The following table summarizes common conditions used in the literature.
| Parameter | Typical Conditions | Considerations |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂.[5] |
| Radical Initiator | AIBN, Benzoyl Peroxide, UV Light | Initiator choice depends on reaction temperature.[1] |
| Solvent | CCl₄, Cyclohexane, Benzene, Acetonitrile | Should be inert to radical halogenation.[1][13] |
| Temperature | Reflux temperature of the solvent | Sufficient energy is needed to initiate the radical chain. |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen can inhibit the reaction.[2] |
Experimental Protocols
Protocol 1: General Procedure for Benzylic Bromination using NBS and a Chemical Initiator
This protocol is a standard method for the radical bromination of a benzylic C-H bond.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkylbenzene starting material (1.0 eq) and the chosen solvent (e.g., carbon tetrachloride, 0.2-0.5 M).
-
Inert Atmosphere: Flush the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) and the radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC. A common visual cue is the consumption of the denser NBS and the formation of the less dense succinimide, which floats.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally with brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Purification of Benzyl Bromide from Reaction Mixture
This protocol outlines common methods for the purification of the target product and removal of byproducts.
-
Aqueous Wash: After the reaction, the mixture can be washed with water to remove the succinimide byproduct. For products soluble in a water-immiscible organic solvent, this is an effective first step.[14] Using a dilute basic solution like sodium bicarbonate can help deprotonate and dissolve the succinimide in the aqueous layer.[11]
-
Filtration: If the reaction is conducted in a solvent like chloroform, the succinimide byproduct may precipitate and can be removed by simple filtration.[14]
-
Column Chromatography: Silica gel column chromatography can be used for purification. A non-polar eluent, such as n-pentane or a mixture of hexane and ethyl acetate, is typically used.[15]
-
Distillation: For thermally stable benzylic bromides, vacuum distillation is an effective purification method.[12]
-
Removal of Excess Benzyl Bromide: If unreacted benzyl bromide needs to be removed from a reaction mixture where it was used as a reagent, several methods can be employed, including steam distillation or reaction with a scavenger resin.[10]
Side Reaction Pathways
The following diagram illustrates the main reaction pathway and common side reactions in benzylic bromination.
Caption: Reaction pathways in benzylic bromination, including desired and side products.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 8. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
"how to prevent polybromination in the side-chain bromination of mesitylene"
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side-chain bromination of mesitylene, with a focus on preventing undesired polybromination.
Troubleshooting Guide: Controlling Polybromination
Question: My reaction is producing significant amounts of di- and tri-brominated products (e.g., 3,5-bis(bromomethyl)toluene, 1,3,5-tris(bromomethyl)benzene). How can I improve the selectivity for monobromination?
Answer: The formation of polybrominated species is a common issue in the free-radical bromination of mesitylene. Several factors can be optimized to favor the desired monobrominated product.
Key Troubleshooting Steps:
-
Control Stoichiometry: Using an excess of the brominating agent is the most direct cause of polybromination.
-
Solution: Carefully control the stoichiometry. Use exactly one equivalent of the brominating agent (e.g., N-Bromosuccinimide - NBS) relative to mesitylene, or even a slight excess of mesitylene.[1]
-
-
Slow Reagent Addition: A high local concentration of bromine radicals can promote further bromination of the already-brominated product.
-
Solution: Instead of adding the brominating agent all at once, add it portion-wise or as a solution dropwise over an extended period.[2] This maintains a low, steady concentration of the brominating agent.
-
-
Monitor Reaction Progress: Allowing the reaction to proceed for too long after the starting material has been consumed will inevitably lead to polybromination.[1]
-
Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Quench the reaction as soon as the mesitylene is consumed or when the optimal concentration of the monobrominated product is observed.
-
-
Ensure Efficient Mixing: Inadequate stirring can create localized "hot spots" with high concentrations of the brominating agent, leading to over-bromination.[1]
-
Solution: Use vigorous and efficient mechanical or magnetic stirring throughout the entire reaction period.[1]
-
-
Optimize Temperature: High temperatures can increase the reaction rate, but they can also accelerate the rates of the second and third bromination reactions.[1]
-
Solution: While radical bromination often requires initiation via heat or light, avoid excessive temperatures. Maintain a controlled reflux and do not overheat the reaction mixture.
-
Caption: Troubleshooting workflow for preventing polybromination.
Frequently Asked Questions (FAQs)
Q1: What are the correct conditions to ensure side-chain bromination instead of ring bromination? A1: The reaction pathway is determined by the mechanism. Side-chain bromination occurs via a free-radical mechanism, while ring bromination is an electrophilic aromatic substitution.
-
For Side-Chain Bromination (Radical): Use a radical initiator such as UV light, azobisisobutyronitrile (AIBN), or benzoyl peroxide (BPO).[1][3] The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[4][5]
-
For Ring Bromination (Electrophilic): Use molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃).[1] This reaction should be conducted in the dark to prevent photo-initiation of radical pathways.[1][2]
Q2: Is N-Bromosuccinimide (NBS) or molecular bromine (Br₂) better for this reaction? A2: N-Bromosuccinimide (NBS) is generally the preferred reagent for selective benzylic bromination.[5][6] NBS serves as a source for a low, constant concentration of Br₂ by reacting with trace amounts of HBr generated in the reaction.[7] This low concentration is advantageous as it helps to suppress competing reactions and can improve selectivity for monobromination.[6] Direct use of liquid Br₂ can more easily lead to over-bromination due to difficulty in controlling its concentration.
Q3: How does solvent choice impact the reaction and product distribution? A3: The solvent plays a crucial role. Non-polar solvents are standard for free-radical brominations. Historically, carbon tetrachloride (CCl₄) was common, but due to its toxicity and environmental impact, other solvents are now preferred.[5] Cyclohexane has been shown to be an effective solvent.[4][5] Studies indicate that the choice of solvent can influence the distribution of polybrominated products.[4][5]
Data Presentation: Product Distribution
The following table summarizes the approximate product distribution from the bromination of mesitylene under different conditions, highlighting the challenge of achieving high selectivity.
| Brominating Agent | Solvent | 3,5-bis(bromomethyl)toluene Yield | 1,3,5-tris(bromomethyl)benzene Yield | Other Side Products | Reference |
| NBS | Cyclohexane | ~60% | ~21% | ~19% | [4][5] |
| NBS | Carbon Tetrachloride | ~39% | ~21% | ~40% | [4][5] |
| Br₂ | Cyclohexane | ~55% | ~22% | ~23% | [4][5] |
Note: These yields are for polybrominated products and illustrate that even under controlled conditions, the reaction tends to proceed past the mono-substituted stage.
Experimental Protocols
Protocol: Selective Monobromination of Mesitylene using NBS
This protocol is designed to favor the formation of (bromomethyl)-3,5-dimethylbenzene by carefully controlling reaction parameters.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Cyclohexane or Carbon Tetrachloride (CCl₄)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Protect the apparatus from moisture with a drying tube. For light-sensitive initiation, set up a UV lamp directed at the flask.
-
Reagents: To the flask, add mesitylene (1.0 eq.) and the anhydrous solvent (e.g., cyclohexane).
-
Initiator: Add a catalytic amount of the radical initiator (AIBN, ~0.02 eq.).
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to a gentle reflux to dissolve the reagents and activate the initiator.
-
NBS Addition: Slowly add recrystallized NBS (1.0 eq.) to the refluxing mixture in small portions over 1-2 hours. This slow addition is critical to maintain a low bromine concentration.
-
Monitoring: Follow the reaction's progress by TLC, sampling the mixture every 30 minutes. The reaction is complete when the starting mesitylene spot has disappeared. Avoid extending the reaction time unnecessarily.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. If the reaction was run in CCl₄, the solid succinimide byproduct will precipitate and can be removed by filtration.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to isolate the monobrominated product from unreacted starting material and polybrominated byproducts.
Caption: Experimental workflow for selective side-chain monobromination.
Caption: Reaction pathways for the bromination of mesitylene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 5. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 3,5-bis(bromomethyl)toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3,5-bis(bromomethyl)toluene via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of 3,5-bis(bromomethyl)toluene.
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation | Too much solvent was used: The solution is not saturated enough for crystals to form. | Reduce the solvent volume by gentle heating under a stream of inert gas or by using a rotary evaporator. |
| The cooling process was too rapid: Fast cooling can lead to supersaturation without crystallization. | Allow the solution to cool slowly to room temperature. If necessary, further cool in an ice bath. | |
| Supersaturation: The solution is highly concentrated but has not yet started to crystallize. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of 3,5-bis(bromomethyl)toluene. | |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent: The solid melts before dissolving, forming an oil. | Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is heated just enough to dissolve the solid, without reaching the melting point if possible. |
| High concentration of impurities: Impurities can lower the melting point of the mixture. | Consider a pre-purification step, such as passing the crude material through a short plug of silica gel. | |
| Poor Crystal Quality (e.g., fine powder, discolored) | Rapid crystallization: Cooling the solution too quickly can result in the formation of small, impure crystals. | Slow down the cooling process. Insulate the flask to allow for gradual cooling. |
| Presence of colored impurities: These can be trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. | |
| Low Yield | Incomplete crystallization: A significant amount of the product remains in the mother liquor. | Ensure the solution is sufficiently cooled to maximize crystal formation. Minimize the amount of solvent used for washing the crystals. |
| Washing with warm solvent: The purified crystals are redissolving during the washing step. | Use a minimal amount of ice-cold recrystallization solvent to wash the crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 3,5-bis(bromomethyl)toluene?
A1: While there is no single "best" solvent, non-polar and moderately polar solvents are good starting points. Based on the purification of structurally similar compounds, toluene is a promising candidate. A mixed solvent system, such as ethyl acetate/hexanes, can also be effective. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.
Q2: What is the correct melting point for 3,5-bis(bromomethyl)toluene? There seem to be conflicting reports.
A2: There are indeed discrepancies in the reported melting points in the literature, with some sources citing 64-67°C and others 145-148°C. The higher melting point of 145-148°C is more frequently cited in recent and commercially available product information, suggesting it is the more likely correct value for the pure compound. The lower value may correspond to an impure sample or a different crystalline form. It is crucial to determine the melting point of your purified material and compare it to a reliable reference standard if available.
Q3: My compound is only sparingly soluble in most common recrystallization solvents, even when hot. What should I do?
A3: If single solvents are not effective, a mixed-solvent system is a good alternative. Dissolve the 3,5-bis(bromomethyl)toluene in a small amount of a "good" solvent (one in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common example is a mixture of ethyl acetate (good solvent) and hexanes (poor solvent).
Q4: How can I avoid the formation of an oil during recrystallization?
A4: "Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point, or if there is a high concentration of impurities. To avoid this, try using a lower-boiling point solvent or a solvent mixture. You can also try to dissolve the compound at a temperature below its melting point. If oiling persists, you can attempt to let the oil solidify upon cooling and then recrystallize the resulting solid from a different solvent system.
Q5: Is it necessary to use an inert atmosphere during the recrystallization of 3,5-bis(bromomethyl)toluene?
A5: While not strictly necessary for the recrystallization process itself, 3,5-bis(bromomethyl)toluene is a reactive benzylic bromide. To prevent potential degradation or side reactions, especially at elevated temperatures for extended periods, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) is good practice.
Experimental Protocol: Recrystallization of 3,5-bis(bromomethyl)toluene
This protocol provides a general methodology for the purification of 3,5-bis(bromomethyl)toluene by recrystallization. The choice of solvent and specific volumes may need to be optimized for your particular sample.
Materials:
-
Crude 3,5-bis(bromomethyl)toluene
-
Recrystallization solvent (e.g., toluene or an ethyl acetate/hexanes mixture)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water or oil bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
Procedure:
-
Solvent Selection: If a suitable solvent is not known, perform small-scale solubility tests to identify a solvent or solvent pair that dissolves the compound when hot but not at room temperature.
-
Dissolution: Place the crude 3,5-bis(bromomethyl)toluene in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Gently heat the mixture while stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent as described in FAQ Q3.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely under vacuum. Determine the yield and melting point of the purified 3,5-bis(bromomethyl)toluene.
Logical Workflow for Recrystallization Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the recrystallization of 3,5-bis(bromomethyl)toluene.
"managing reaction temperature for selective benzylic bromination"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing reaction temperature during selective benzylic bromination experiments.
Troubleshooting Guide
Issue: Low Yield of Monobrominated Product
| Question | Possible Cause | Suggested Solution |
| Q1: My reaction has a low conversion rate, and a significant amount of starting material remains. What temperature adjustments should I consider? | The reaction temperature may be too low, resulting in slow reaction kinetics. | Gradually increase the reaction temperature in increments of 10°C. For instance, if the reaction was at 20°C, try 30°C or 40°C. For unreactive substrates, temperatures up to 60°C or even 80°C may be necessary, depending on the solvent.[1][2] Monitor the reaction progress closely by TLC or GC-MS to avoid over-bromination. |
| Q2: I'm observing the formation of multiple byproducts, and the desired product yield is low. Could temperature be the issue? | Incorrect temperature can lead to side reactions. High temperatures can decrease selectivity, while very low temperatures might not initiate the radical chain reaction effectively. | Optimize the temperature. For many N-bromosuccinimide (NBS) brominations, starting at room temperature or slightly elevated temperatures (e.g., reflux in CCl₄, although less common now) is a good starting point.[3] For highly reactive substrates, lowering the temperature to 0°C may improve selectivity.[1] |
Issue: Poor Selectivity (Formation of Dibrominated and Other Byproducts)
| Question | Possible Cause | Suggested Solution |
| Q3: My reaction is producing a significant amount of the dibrominated product. How can I improve selectivity for the monobrominated compound? | High reaction temperatures can lead to a decrease in selectivity and favor the formation of dibrominated products.[1] The reaction may also be exothermic, causing localized overheating. | Lowering the reaction temperature can significantly improve selectivity.[4] For reactive substrates, conducting the reaction at 0°C can provide excellent control.[1] Ensure efficient stirring to dissipate heat and prevent localized high temperatures. In some cases, using a continuous flow reactor can offer better temperature control.[1][5] |
| Q4: I am observing aromatic bromination in addition to benzylic bromination. How can I control this? | This is more common with electron-rich aromatic rings. While primarily influenced by the choice of brominating agent (NBS is preferred over Br₂ to maintain a low Br₂ concentration), temperature can play a role.[3][6] | Ensure a low concentration of molecular bromine is present by using high-purity NBS. Running the reaction in the dark (if using a chemical initiator) and at a moderate temperature can help minimize electrophilic aromatic substitution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for selective benzylic bromination with NBS?
The optimal temperature for selective benzylic bromination with N-bromosuccinimide (NBS) is substrate-dependent. A general starting point is room temperature (around 20-25°C) or the reflux temperature of the solvent (e.g., acetonitrile). For unreactive substrates, the temperature can be increased to 40-60°C.[1] Conversely, for highly reactive substrates prone to over-bromination, the temperature may need to be lowered to 0°C to enhance selectivity.[1]
Q2: How does temperature affect the selectivity of monobromination versus dibromination?
Higher temperatures generally decrease the selectivity for monobromination. For example, in a study using a continuous flow reactor, increasing the temperature from 40°C to 60°C resulted in a significant drop in selectivity for the monobrominated product (from 99% to 93%).[1] Lowering the temperature slows down the reaction rate, which can allow for better control and higher selectivity.
Q3: My reaction is highly exothermic. How can I effectively control the temperature?
Effective temperature control for exothermic reactions is crucial.[7] Here are some strategies:
-
Slow Addition of Reagents: Add the brominating agent (e.g., NBS) portion-wise or as a solution via a dropping funnel to control the rate of reaction and heat generation.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature.
-
Good Agitation: Ensure vigorous stirring to promote even heat distribution and prevent the formation of localized hot spots.
-
Solvent Choice: Use a solvent with a suitable boiling point that can help dissipate heat through reflux.
-
Continuous Flow Chemistry: Flow reactors offer superior heat transfer and temperature control compared to batch processes, making them ideal for managing exothermic reactions.[7][8]
Q4: Can I run the reaction at a very low temperature to maximize selectivity?
While lowering the temperature is a good strategy to increase selectivity, temperatures that are too low may prevent the radical initiation step from occurring, leading to an incomplete or failed reaction. The reaction requires an energy input, either from heat (thermolysis of a radical initiator like AIBN or benzoyl peroxide) or light (photolysis), to start the radical chain process.[9][10]
Data Presentation
Table 1: Effect of Temperature on Conversion and Selectivity in Benzylic Bromination
| Substrate | Temperature (°C) | Conversion (%) | Selectivity for Monobromination (%) | Reference |
| 4-tert-butyltoluene | 20 | 69 | 99 | [1] |
| 4-tert-butyltoluene | 40 | - | 99 | [1] |
| 4-tert-butyltoluene | 60 | 96 | 93 | [1] |
| 4-nitrotoluene | 60 | 90 | 99 | [1] |
| 4-chlorotoluene | 0 | - | >95 | [1] |
Table 2: Recommended Temperature Ranges for Different Conditions
| Condition | Temperature Range (°C) | Notes |
| Highly Reactive Substrates | 0 - 20 | To maximize selectivity and prevent over-bromination.[1] |
| Moderately Reactive Substrates | 20 - 60 | A good starting range for many toluene derivatives.[1] |
| Unreactive Substrates | 60 - 90 | Higher temperatures may be needed to achieve a reasonable reaction rate.[2] |
| Thermal Initiation (e.g., with AIBN) | 80 - 90 | Depends on the decomposition temperature of the initiator. |
| Photochemical Initiation | 0 - 40 | Can often be run at lower temperatures than thermally initiated reactions. |
Experimental Protocols
General Protocol for Selective Benzylic Bromination using NBS
This protocol provides a general procedure. Optimal conditions, particularly temperature, may vary depending on the substrate.
1. Materials:
-
Benzylic substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.2 eq)
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), 0.02 - 0.1 eq) OR a UV/visible light source
-
Anhydrous solvent (e.g., acetonitrile, carbon tetrachloride - use with caution due to toxicity, or other suitable inert solvents)
2. Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry.
-
Dissolve the benzylic substrate in the chosen solvent in the flask.
-
Add NBS and the radical initiator (if using).
-
If using photochemical initiation, position the light source to irradiate the flask.
-
Bring the reaction mixture to the desired temperature using a heating mantle with a temperature controller or a cooling bath. For thermally initiated reactions, this is typically the reflux temperature of the solvent. For photochemical reactions, it can be room temperature or cooler.
-
Stir the mixture vigorously.
-
Monitor the reaction progress using TLC or GC-MS. A common visual cue is the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats.[11]
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: Troubleshooting logic for benzylic bromination.
Caption: General experimental workflow for benzylic bromination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
"effect of stoichiometry on the yield of 1,3-Bis(bromomethyl)-5-methylbenzene"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-Bis(bromomethyl)-5-methylbenzene. The following information is designed to address common issues encountered during experimentation, with a focus on the effect of stoichiometry on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the free-radical bromination of mesitylene (1,3,5-trimethylbenzene). This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂), in the presence of a radical initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN) or under UV irradiation. The reaction selectively brominates the benzylic methyl groups.
Q2: How does the stoichiometry of the brominating agent affect the yield of this compound?
A2: The stoichiometry of the brominating agent is a critical factor influencing the product distribution and overall yield. Using approximately two equivalents of the brominating agent relative to mesitylene is crucial for maximizing the yield of the desired dibrominated product. An insufficient amount will lead to a higher proportion of the mono-brominated byproduct, while an excess will result in the formation of the tribrominated byproduct, 1,3,5-Tris(bromomethyl)benzene, thus lowering the yield of the target compound.
Q3: What are the typical side products in this reaction?
A3: Common side products include 1-(bromomethyl)-3,5-dimethylbenzene (mono-brominated), 1,3,5-Tris(bromomethyl)benzene (tri-brominated), and potentially products from ring bromination, especially if the reaction conditions are not carefully controlled (e.g., presence of a Lewis acid catalyst).
Q4: Which solvents are recommended for this synthesis?
A4: Non-polar solvents are generally preferred as they favor the radical chain mechanism. Carbon tetrachloride (CCl₄) has been traditionally used and often gives good results. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane, acetonitrile, and (trifluoromethyl)benzene are also employed. The choice of solvent can influence the reaction rate and product selectivity. For instance, bromination with NBS in cyclohexane has been reported to yield a significant amount of the desired product.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material (mesitylene) and the formation of the mono-, di-, and tri-brominated products over time.
Data Presentation: Effect of Stoichiometry on Product Distribution
The following table summarizes the reported yields of this compound and its byproducts based on the stoichiometry of the brominating agent. Precise control of the molar ratio is essential for optimizing the yield of the desired product.
| Starting Material | Brominating Agent | Molar Ratio (Agent:Mesitylene) | Solvent | Initiator/Conditions | Yield of this compound | Yield of Byproducts | Reference |
| Mesitylene | N-Bromosuccinimide (NBS) | ~2:1 | Not specified | Not specified | 85-90% | Mono- and tri-brominated byproducts | Benchchem |
| Mesitylene | N-Bromosuccinimide (NBS) | Not specified | Cyclohexane | Not specified | ~60% | ~21% 1,3,5-Tris(bromomethyl)benzene | EP1705168A1[1] |
| Mesitylene | N-Bromosuccinimide (NBS) | Not specified | Carbon Tetrachloride | Reflux | 60-80% | Not specified | US20060217569A1 |
| Mesitylene | Bromine (Br₂) | Not specified | Cyclohexane | Not specified | ~55% | ~22% 1,3,5-Tris(bromomethyl)benzene | US20060217569A1 |
| Mesitylene | N-Bromosuccinimide (NBS) | Not specified | Carbon Tetrachloride | Photocatalysed | 23% (tribrominated product) | Not specified | US20060217569A1 |
Experimental Protocols
Protocol 1: Synthesis using N-Bromosuccinimide (NBS)
This protocol is a general guideline for the free-radical bromination of mesitylene using NBS.
Materials:
-
Mesitylene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄) or cyclohexane
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mesitylene (1 equivalent) in the chosen solvent (e.g., CCl₄).
-
Add N-Bromosuccinimide (2.0 - 2.2 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp) and maintain vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide byproduct is observed floating at the surface.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: Synthesis using Molecular Bromine (Br₂)
This protocol outlines the synthesis via direct bromination with liquid bromine. Caution: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Mesitylene
-
Molecular Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
UV lamp or radical initiator (optional, for benzylic bromination)
-
Sodium hydroxide solution (e.g., 10%)
-
Water
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap, dissolve mesitylene (1 equivalent) in the solvent (e.g., CCl₄).
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (2.0 - 2.2 equivalents) in the same solvent from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature. For selective benzylic bromination, the reaction can be initiated with a UV lamp.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the progress by TLC or GC.
-
Wash the reaction mixture with water, followed by a dilute sodium hydroxide solution to remove unreacted bromine and hydrogen bromide.
-
Separate the organic layer and dry it over anhydrous CaCl₂.
-
Filter and remove the solvent by distillation.
-
The crude product can be purified by distillation under reduced pressure or recrystallization.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Dibrominated Product
-
Possible Cause 1: Incorrect Stoichiometry.
-
Solution: Carefully measure the molar equivalents of the brominating agent. A ratio of approximately 2.0-2.2 equivalents of NBS or Br₂ to 1 equivalent of mesitylene is generally recommended to favor the formation of the dibrominated product.
-
-
Possible Cause 2: Over-bromination.
-
Solution: Avoid using a large excess of the brominating agent. Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of the tribrominated byproduct.
-
-
Possible Cause 3: Incomplete Reaction.
-
Solution: Ensure that the radical initiator is active and added in a sufficient amount. If using a UV lamp, check its intensity and proximity to the reaction vessel. Ensure the reaction is run for a sufficient amount of time.
-
Issue 2: High Proportion of Mono-brominated Byproduct
-
Possible Cause: Insufficient amount of brominating agent.
-
Solution: Increase the molar ratio of the brominating agent to mesitylene to be closer to the stoichiometric requirement of 2:1.
-
Issue 3: Formation of Ring-Brominated Byproducts
-
Possible Cause: Presence of Lewis acids or polar reaction conditions.
-
Solution: Ensure all glassware is clean and free of any acidic residues. Use non-polar solvents and avoid conditions that favor electrophilic aromatic substitution. The reaction should be conducted under radical conditions (initiator or light).
-
Issue 4: Difficulty in Removing the Succinimide Byproduct (from NBS reaction)
-
Possible Cause: Succinimide has some solubility in certain organic solvents.
-
Solution: After the reaction, cool the mixture to induce precipitation of succinimide and filter it off. A thorough aqueous workup, including washes with water and saturated sodium bicarbonate solution, is effective in removing most of the succinimide.
-
Issue 5: Reaction Fails to Initiate
-
Possible Cause 1: Inactive Initiator.
-
Solution: Use a fresh batch of AIBN or benzoyl peroxide. If using a UV lamp, ensure it is functioning correctly.
-
-
Possible Cause 2: Presence of Radical Inhibitors.
-
Solution: Ensure the starting materials and solvent are pure and free from any radical scavengers.
-
Visualizations
Reaction Pathway
Caption: General reaction pathway for the sequential bromination of mesitylene.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during synthesis.
References
"hydrolysis of 1,3-Bis(bromomethyl)-5-methylbenzene as a side reaction"
This guide provides troubleshooting advice and frequently asked questions regarding the unwanted hydrolysis of 1,3-Bis(bromomethyl)-5-methylbenzene to 1,3-Bis(hydroxymethyl)-5-methylbenzene (the corresponding diol) during its use in various synthetic applications. This side reaction can significantly reduce the yield of the desired product and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is the hydrolysis of this compound?
The hydrolysis of this compound is a nucleophilic substitution reaction where the bromine atoms on the benzylic carbons are replaced by hydroxyl groups from water. This results in the formation of the corresponding diol, 1,3-Bis(hydroxymethyl)-5-methylbenzene, as an undesired byproduct. This compound is a versatile alkylating agent, but its reactivity also makes it susceptible to reaction with water.[1]
Q2: Why is this hydrolysis a problem in my experiment?
The formation of the diol byproduct is problematic for several reasons:
-
Reduced Yield: The consumption of the starting material to form the diol lowers the overall yield of your target molecule.
-
Purification Challenges: The diol has different polarity and physical properties compared to the desired product, which can complicate the purification process, potentially requiring additional chromatographic steps.
-
Inconsistent Results: The extent of hydrolysis can vary depending on the reaction conditions, leading to poor reproducibility of your experimental results.
Q3: What are the main factors that promote the hydrolysis of this compound?
Several factors can contribute to the unwanted hydrolysis of this compound:
-
Presence of Water: This is the most critical factor. Water can be introduced from wet solvents, reagents, glassware, or the atmosphere. Although this compound is only slightly soluble in water, hydrolysis can still occur, especially in the presence of co-solvents.
-
Reaction Temperature: Higher reaction temperatures can accelerate the rate of hydrolysis.
-
Reaction Time: Longer reaction times provide more opportunity for the hydrolysis to occur.
-
pH of the Reaction Mixture: Basic or highly acidic conditions can potentially catalyze the hydrolysis of benzylic halides.
-
Polar Protic Solvents: Solvents that can donate protons (e.g., alcohols, water) can facilitate the departure of the bromide leaving group, thus promoting nucleophilic substitution.
Troubleshooting Guide
This section provides specific troubleshooting steps to minimize the formation of 1,3-Bis(hydroxymethyl)-5-methylbenzene during your experiments.
Issue 1: Significant formation of the diol byproduct is observed during the reaction.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Wet Solvents | Use freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves to maintain dryness. |
| Moisture in Reagents | Ensure all reagents are anhydrous. If necessary, dry solid reagents in a vacuum oven before use. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use glassware that has been oven-dried and cooled under a stream of inert gas. |
| "Wet" Work-up Procedure | Minimize the contact time with aqueous solutions during the work-up. Perform extractions quickly and efficiently. |
Issue 2: The yield of the desired product is inconsistent between batches.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Variable Water Content | Implement a strict protocol for using anhydrous solvents and reagents for every experiment to ensure consistency. |
| Fluctuations in Reaction Temperature | Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat) to maintain a consistent temperature. |
| Inconsistent Reaction Times | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, LC-MS) to ensure the reaction is stopped at the optimal time. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Nucleophilic Substitution Reaction
This protocol outlines the key steps to minimize water contamination when using this compound as an alkylating agent.
-
Glassware Preparation:
-
All glassware (reaction flask, dropping funnel, condenser, etc.) should be thoroughly cleaned and then oven-dried at >120 °C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
-
Solvent and Reagent Preparation:
-
Use a high-purity, anhydrous solvent. If the solvent is not from a freshly opened bottle, it should be appropriately dried (e.g., by distillation from a suitable drying agent or by passing it through a column of activated alumina).
-
Ensure that all other reagents, including the nucleophile and any base, are anhydrous.
-
-
Reaction Setup and Execution:
-
Set up the reaction under a positive pressure of an inert gas. Use septa and syringes for the transfer of liquids.
-
Dissolve the this compound and the nucleophile in the anhydrous solvent.
-
If a base is required, add it portion-wise to control any exothermic reaction and maintain the desired temperature.
-
Maintain the reaction at the lowest practical temperature that allows for a reasonable reaction rate.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a non-aqueous work-up if possible.
-
If an aqueous work-up is necessary, perform it quickly and use pre-chilled solutions to minimize the contact time and temperature.
-
Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before concentrating the solution.
-
Visualizations
Reaction Pathway Diagram
Caption: Main reaction pathway and the competing hydrolysis side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the hydrolysis side reaction.
References
"work-up procedure to remove unreacted NBS from bromination reaction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N-bromosuccinimide (NBS) and its byproduct, succinimide, from bromination reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities after a bromination reaction using N-bromosuccinimide (NBS)?
The primary impurities are unreacted NBS and its main byproduct, succinimide.[1][2] Depending on the reaction conditions and the substrate, side-products from over-bromination or other side-reactions may also be present.[1][3]
Q2: Why is it crucial to remove unreacted NBS and succinimide?
Complete removal of these impurities is essential for several reasons:
-
Product Purity: Residual NBS and succinimide will contaminate the final product, affecting its purity and potentially interfering with biological assays.[1]
-
Accurate Characterization: The presence of these impurities can interfere with analytical techniques such as NMR, mass spectrometry, and elemental analysis, leading to incorrect characterization of the product.[1]
-
Downstream Reactions: Unreacted NBS is a reactive reagent and can interfere with subsequent synthetic steps.[1]
-
Crystallization Issues: Succinimide can sometimes co-crystallize with the desired product, making purification by recrystallization difficult.[1]
Q3: What are the primary methods for removing NBS and its byproduct, succinimide?
The most common methods for removing NBS and succinimide include:
Q4: How do I quench the excess, unreacted NBS in my reaction mixture?
Quenching is a critical first step to neutralize any remaining reactive NBS. This is typically done by adding a reducing agent. Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are commonly used for this purpose.[1][4] These reagents reduce NBS to the more easily removed succinimide.[2]
Q5: How do I choose the best removal method for my specific reaction?
The choice of method depends on several factors, primarily the solubility and stability of your desired product.[1]
-
If your product is soluble in an organic solvent that is immiscible with water, an aqueous workup is often the easiest first step.[1]
-
If the reaction is conducted in a solvent where succinimide is insoluble (like carbon tetrachloride or chloroform), it can often be removed by filtration .[2][5]
-
If aqueous workup is insufficient, silica gel column chromatography is a more rigorous purification method.[1]
-
For solid products, recrystallization can be an effective final purification step, provided a suitable solvent is found where the product's solubility differs significantly from that of the impurities.[1]
Q6: My desired product is sensitive to basic conditions. How can I remove succinimide?
If your product contains base-labile functional groups (e.g., esters that could be hydrolyzed), you should avoid washes with strong bases like NaOH.[2][4] In this scenario, you can use multiple washes with deionized water or brine to gradually remove the succinimide.[2]
Troubleshooting Guide
Issue 1: Succinimide is still present in the organic layer after an aqueous wash.
-
Possible Cause: Succinimide has moderate water solubility and may not be fully extracted with a single water wash, especially when using chlorinated solvents like dichloromethane (DCM).[4][6]
-
Troubleshooting Steps:
-
Increase the number of washes: Perform multiple extractions with deionized water.
-
Use a basic wash (if applicable): If your product is stable under basic conditions, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution.[1][4] This deprotonates the succinimide, making the resulting salt highly water-soluble.[2]
-
Final Brine Wash: A final wash with a saturated sodium chloride (brine) solution can help to remove residual water and break up emulsions.[1][5]
-
Issue 2: An emulsion forms during the aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents.[1]
-
Troubleshooting Steps:
-
Gentle Inversion: Instead of shaking, gently invert the separatory funnel multiple times.
-
Add Brine: Add a small amount of saturated NaCl (brine) solution, which can help to increase the density of the aqueous layer and disrupt the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Issue 3: The product co-elutes with succinimide during silica gel chromatography.
-
Possible Cause: The product and succinimide have similar polarities, leading to poor separation.[7]
-
Troubleshooting Steps:
-
Adjust Solvent System: Modify the polarity of your eluent. A less polar solvent system may improve separation.[2]
-
Pre-wash: Perform a thorough aqueous workup before running the column to remove the bulk of the succinimide.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.[7]
-
Issue 4: Significant product loss occurs during recrystallization.
-
Possible Cause: The desired product has high solubility in the recrystallization solvent, even at low temperatures.[8]
-
Troubleshooting Steps:
-
Optimize Solvent: Find a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]
-
Cooling Procedure: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) and attempt a second recrystallization to recover more product.
-
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages | Estimated Yield Loss | Final Purity |
| Aqueous Workup | Partitioning between immiscible organic and aqueous phases. | Fast, simple, and removes water-soluble impurities. | Can form emulsions; may not remove all succinimide. | 5-20% | 80-95% |
| Filtration | Difference in solubility of product vs. succinimide in the reaction solvent. | Very simple and fast if succinimide precipitates. | Only works if a suitable solvent is used (e.g., CCl₄, CHCl₃).[2][5] | <5% | >90% |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Can separate compounds with very similar properties. | Time-consuming, uses large volumes of solvent, potential for product loss on the column. | 10-30% | >99% |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent. | Can yield highly pure crystalline material. | Requires finding a suitable solvent; can have significant yield loss in the mother liquor.[1] | 15-50% | >99% |
Note: Estimated yield loss and final purity are highly dependent on the specific substrate, reaction scale, and experimental execution. The values provided are for general guidance.[1]
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.[1]
-
Quenching: Cool the reaction mixture to room temperature. If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color of bromine disappears.[1][2]
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]
-
Extraction: Transfer the mixture to a separatory funnel.
-
Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.[1]
-
Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This will remove the majority of the succinimide.[1]
-
Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers. This helps to remove residual water.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1]
Protocol 2: Filtration of Precipitated Succinimide
This protocol is effective when the reaction is performed in a solvent in which succinimide has low solubility (e.g., CCl₄, CHCl₃).[2][5]
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to further decrease the solubility of succinimide.[1]
-
Filtration: Set up a Büchner funnel with a filter paper.
-
Washing: Wet the filter paper with a small amount of cold reaction solvent.
-
Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.[1]
-
Rinsing: Wash the collected solid with a small amount of cold solvent to recover any entrained product.[1]
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 3: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system is a good starting point).
-
Column Packing: Pack a chromatography column with the slurry.
-
Sample Preparation: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.[1]
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.[1]
-
Fraction Collection: Collect fractions of the eluting solvent.[1]
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.[1]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Visualizations
Caption: General workflow for an aqueous work-up to remove NBS and succinimide.
Caption: Decision tree for troubleshooting the removal of succinimide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
Confirming the Structure of 1,3-Bis(bromomethyl)-5-methylbenzene via 1H NMR Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comprehensive comparison of the 1H NMR spectral data of 1,3-Bis(bromomethyl)-5-methylbenzene with its constitutional isomers, offering a clear protocol for structural verification.
The unique substitution pattern of this compound gives rise to a characteristic 1H NMR spectrum that allows for its clear differentiation from other isomers. This guide presents a detailed analysis of its spectral features alongside those of 1,2-Bis(bromomethyl)-benzene and 1,4-Bis(bromomethyl)-benzene, supported by experimental data.
Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for this compound and two of its isomers. The distinct chemical shifts and multiplicities of the aromatic and benzylic protons provide a definitive fingerprint for each compound.
| Compound | Aromatic Protons (δ, ppm, Multiplicity, Integration) | Benzylic Protons (-CH2Br) (δ, ppm, Multiplicity, Integration) | Methyl Protons (-CH3) (δ, ppm, Multiplicity, Integration) |
| This compound | ~7.2-7.3 (s, 3H) | ~4.4 (s, 4H) | ~2.3 (s, 3H) |
| 1,2-Bis(bromomethyl)-benzene | ~7.32 (m, 4H) | ~4.64 (s, 4H) | - |
| 1,4-Bis(bromomethyl)-benzene | ~7.35 (s, 4H) | ~4.5 (s, 4H) | - |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Multiplicity is denoted as s (singlet) and m (multiplet). Integration values represent the relative number of protons.
Analysis and Interpretation
The 1H NMR spectrum of This compound is distinguished by three key features:
-
Aromatic Protons: The three aromatic protons appear as a singlet in the aromatic region (~7.2-7.3 ppm). This is due to their chemical equivalence in the symmetrically substituted benzene ring.
-
Benzylic Protons: The four protons of the two bromomethyl groups give rise to a single, sharp singlet at approximately 4.4 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
Methyl Protons: The three protons of the methyl group at the 5-position also appear as a singlet at around 2.3 ppm.
In contrast, the isomers exhibit different spectral patterns. 1,2-Bis(bromomethyl)-benzene shows a more complex multiplet for its four aromatic protons due to their non-equivalence. The four benzylic protons appear as a singlet. 1,4-Bis(bromomethyl)-benzene displays a simple spectrum with two singlets: one for the four equivalent aromatic protons and another for the four equivalent benzylic protons. The absence of a methyl group signal in both isomers is a key differentiating factor.
Experimental Protocol for 1H NMR Analysis
This section outlines a standard protocol for the acquisition of high-quality 1H NMR spectra for the structural confirmation of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Pulse width: 30-45 degrees
-
Relaxation delay: 1-2 seconds
-
Spectral width: 0-15 ppm
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants (if any) to confirm the structure.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using 1H NMR analysis, including comparison with its isomers.
Caption: Workflow for 1H NMR based structural confirmation.
Interpreting the Mass Spectrum of 1,3-Bis(bromomethyl)-5-methylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 1,3-Bis(bromomethyl)-5-methylbenzene, a crucial reagent in synthetic organic chemistry. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on a comparative analysis of structurally related molecules. By understanding the fragmentation pathways of simpler analogues, we can confidently predict the mass spectral behavior of this more complex molecule. The insights provided are valuable for reaction monitoring, impurity profiling, and structural confirmation in research and development settings.
Comparison of Mass Spectra Data
The interpretation of the mass spectrum of this compound is approached by comparing its predicted fragmentation with the known mass spectra of Benzyl Bromide and 1-(Bromomethyl)-3-methylbenzene. This comparative approach allows for the systematic understanding of the influence of each structural component on the fragmentation pattern.
| Compound | Molecular Ion (m/z) & Isotopic Pattern | Key Fragment Ions (m/z) | Base Peak (m/z) |
| This compound (Predicted) | 276, 278, 280 (approx. 1:2:1 ratio for [C₉H₁₀⁷⁹Br₂]⁺, [C₉H₁₀⁷⁹Br⁸¹Br]⁺, [C₉H₁₀⁸¹Br₂]⁺) | 197/199, 118, 91 | 118 |
| Benzyl Bromide | 170, 172 (approx. 1:1 ratio for [C₇H₇⁷⁹Br]⁺, [C₇H₇⁸¹Br]⁺) | 91 | 91 |
| 1-(Bromomethyl)-3-methylbenzene | 184, 186 (approx. 1:1 ratio for [C₈H₉⁷⁹Br]⁺, [C₈H₉⁸¹Br]⁺) | 105, 77 | 105 |
Interpretation of Fragmentation Patterns
The mass spectrum of this compound is predicted to be dominated by fragmentation pathways involving the loss of its bromine atoms, which is a characteristic feature of brominated aromatic compounds.
Isotopic Pattern of the Molecular Ion: Due to the presence of two bromine atoms, the molecular ion peak of this compound is expected to appear as a triplet of peaks with a characteristic 1:2:1 intensity ratio.[1][2] This pattern arises from the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. The peaks will correspond to ions containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, respectively.
Primary Fragmentation: The initial fragmentation is expected to be the loss of a bromine radical (Br•) to form a stable benzylic carbocation. This is a highly favored process in molecules containing a benzyl bromide moiety. The subsequent loss of the second bromine atom is also anticipated.
Key Predicted Fragments for this compound:
-
m/z 197/199 ([M-Br]⁺): Loss of one bromine atom from the molecular ion results in a cation with a characteristic isotopic doublet (approx. 1:1 ratio), indicating the presence of one remaining bromine atom.
-
m/z 118 ([M-2Br]⁺•): The loss of both bromine atoms would lead to the formation of the 3,5-dimethylbenzyl radical cation. This is predicted to be the base peak due to the high stability of the resulting carbocation.
-
m/z 91 ([C₇H₇]⁺): Further fragmentation of the m/z 118 ion through the loss of a neutral acetylene molecule (C₂H₂) could lead to the formation of the tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes.
Comparison with Analogues
Benzyl Bromide: The mass spectrum of benzyl bromide serves as the fundamental model for the fragmentation of the bromomethyl group. Its spectrum is characterized by the facile cleavage of the C-Br bond to lose a bromine radical, resulting in the highly stable benzyl cation at m/z 91 , which is the base peak. The molecular ion is observed as a doublet at m/z 170 and 172 with a 1:1 ratio.
1-(Bromomethyl)-3-methylbenzene: This compound provides insight into the effect of a methyl group on the benzene ring. Similar to benzyl bromide, it readily loses a bromine atom. The resulting methylbenzyl cation at m/z 105 is the base peak. This demonstrates that the benzylic fragmentation remains the dominant pathway.
By combining these observations, the predicted fragmentation of this compound logically follows. The initial loss of one bromine is analogous to the fragmentation of the simpler models. The subsequent loss of the second bromine atom is a reasonable extension, leading to the stable dicarbocation precursor.
Experimental Protocols
The data for the comparison compounds are typically obtained using Electron Ionization (EI) mass spectrometry. A general protocol for such an analysis is as follows:
1. Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.
2. Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[3][4][5][6] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
3. Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
4. Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
5. Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizing the Fragmentation and Workflow
To further clarify the predicted fragmentation pathway and the experimental workflow, the following diagrams are provided.
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for Electron Ionization Mass Spectrometry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 6. chromatographyonline.com [chromatographyonline.com]
"reactivity differences between 1,3-Bis(bromomethyl)-5-methylbenzene and 1,3,5-tris(bromomethyl)benzene"
In the landscape of organic synthesis, particularly in the construction of complex molecular architectures such as dendrimers, macrocycles, and functionalized polymers, benzylic bromides serve as versatile building blocks. Their high reactivity in nucleophilic substitution reactions makes them ideal synthons for introducing aryl moieties. This guide provides a detailed comparison of the reactivity profiles of two closely related poly(bromomethyl)benzene derivatives: 1,3-Bis(bromomethyl)-5-methylbenzene and 1,3,5-Tris(bromomethyl)benzene. Understanding their subtle yet significant differences in reactivity is crucial for researchers, scientists, and drug development professionals in designing efficient synthetic routes and predicting reaction outcomes.
At a Glance: Structural and Reactivity Comparison
While both molecules feature reactive benzylic bromide groups, their reactivity is governed by a combination of electronic and steric factors. The additional bromomethyl group in 1,3,5-tris(bromomethyl)benzene and the presence of a methyl group in this compound introduce distinct electronic and steric environments, influencing their propensity to undergo nucleophilic substitution via either an S(_N)1 or S(_N)2 mechanism.
| Feature | This compound | 1,3,5-Tris(bromomethyl)benzene |
| Number of Reactive Sites | Two primary benzylic bromides | Three primary benzylic bromides |
| Electronic Effect of Substituents | One electron-donating methyl group | A third electron-withdrawing bromomethyl group |
| S(_N)1 Reactivity | The methyl group's electron-donating nature slightly stabilizes the benzylic carbocation, potentially enhancing S(_N)1 reactivity compared to an unsubstituted analog. | The electron-withdrawing nature of the additional bromomethyl group destabilizes the benzylic carbocation, thus decreasing S(_N)1 reactivity. |
| S(_N)2 Reactivity | The methyl group offers minimal steric hindrance to the approach of a nucleophile. | The presence of a third bromomethyl group increases steric crowding around the reactive centers, potentially slowing down S(_N)2 reactions.[1][2] |
| Primary Applications | Synthesis of macrocycles and bis-functionalized molecules.[3] | Building block for dendrimers, tripodal ligands, and highly cross-linked polymers.[4][5] |
Delving into the Reaction Mechanisms
The reactivity of benzylic halides is nuanced, as they can proceed through both S(_N)1 and S(_N)2 pathways, depending on the reaction conditions and the substrate's structure.[6][7]
The S(_N)1 Pathway: A Question of Carbocation Stability
The S(_N)1 mechanism proceeds through a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate.
-
This compound: The electron-donating methyl group on the aromatic ring provides a modest stabilizing effect on the benzylic carbocation through hyperconjugation and inductive effects.[8][9] This can lead to a slightly enhanced rate of S(_N)1 reaction compared to an unsubstituted bis(bromomethyl)benzene.
-
1,3,5-Tris(bromomethyl)benzene: In contrast, the third bromomethyl group acts as an electron-withdrawing group. This effect destabilizes the formation of a positive charge on the benzylic carbon, thereby disfavoring the S(_N)1 pathway.[10]
The S(_N)2 Pathway: The Role of Steric Hindrance
The S(_N)2 mechanism involves a backside attack by the nucleophile in a concerted step. Steric hindrance around the electrophilic carbon is a critical factor determining the reaction rate.[2][11]
-
This compound: The methyl group is relatively small and is not in immediate proximity to the bromomethyl groups, thus presenting minimal steric hindrance to the incoming nucleophile.
-
1,3,5-Tris(bromomethyl)benzene: The presence of three bromomethyl groups in a 1,3,5-arrangement increases the steric bulk around the benzene ring. While the primary benzylic carbons are still accessible, the overall crowding can hinder the approach of the nucleophile, especially if the nucleophile itself is bulky. This can lead to a slower S(_N)2 reaction rate compared to its bis-substituted counterpart.[1]
Experimental Protocols
The following are generalized experimental protocols for nucleophilic substitution reactions that can be adapted for both this compound and 1,3,5-Tris(bromomethyl)benzene.
Protocol 1: Synthesis of a Bis- or Tris-amine Derivative
This protocol describes the reaction with a primary amine, a common step in the synthesis of ligands and dendrimers.
Materials:
-
This compound or 1,3,5-Tris(bromomethyl)benzene (1.0 eq)
-
Primary amine (e.g., benzylamine) (2.2 eq for bis-, 3.3 eq for tris-)
-
Potassium carbonate (K(_2)CO(_3)) (4.0 eq for bis-, 6.0 eq for tris-)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a solution of the poly(bromomethyl)benzene in DMF, add potassium carbonate.
-
To this suspension, add the primary amine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Bis- or Tris-ether Derivative
This protocol outlines the Williamson ether synthesis with a phenol.
Materials:
-
This compound or 1,3,5-Tris(bromomethyl)benzene (1.0 eq)
-
Phenol or substituted phenol (2.2 eq for bis-, 3.3 eq for tris-)
-
Potassium carbonate (K(_2)CO(_3)) (4.0 eq for bis-, 6.0 eq for tris-)
-
Acetone or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask, dissolve the phenol in acetone.
-
Add potassium carbonate to the solution and stir the suspension.
-
Add a solution of the poly(bromomethyl)benzene in acetone dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for 8-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The choice between this compound and 1,3,5-Tris(bromomethyl)benzene hinges on the desired functionality and the anticipated reaction mechanism. For S(_N)1-favored conditions (polar protic solvents, weaker nucleophiles), this compound may exhibit slightly higher reactivity due to the stabilizing effect of the methyl group. Conversely, under S(_N)2 conditions (polar aprotic solvents, strong nucleophiles), the lower steric hindrance of this compound could lead to faster reaction rates. 1,3,5-Tris(bromomethyl)benzene, with its three reactive sites, is the clear choice for creating trifunctionalized molecules and highly cross-linked networks, although its increased steric bulk and the deactivating electronic nature of the third bromomethyl group might necessitate more forcing reaction conditions. This guide provides a foundational understanding to aid researchers in selecting the appropriate reagent and optimizing reaction conditions for their specific synthetic goals.
References
- 1. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Dendrimers Based on [1,3,5]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. homework.study.com [homework.study.com]
- 8. www2.atmos.umd.edu [www2.atmos.umd.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Bis(bromomethyl)toluene
For Researchers, Scientists, and Drug Development Professionals
The purity of 3,5-bis(bromomethyl)toluene, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is critical to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of 3,5-bis(bromomethyl)toluene: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the specific impurities to be quantified, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of 3,5-bis(bromomethyl)toluene.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for identification. | Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Typical Purity Assay | 98.0% - 99.9% | 98.0% - 99.9% | 98.0% - 99.9% |
| Limit of Quantification (LOQ) | ~0.01% - 0.05% for impurities | ~0.005% - 0.02% for volatile impurities | ~0.1% - 0.5% for impurities |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent (e.g., dichloromethane) or headspace analysis. | Dissolution in a deuterated solvent with an internal standard. |
| Key Advantages | - Versatile for a wide range of non-volatile and thermally labile compounds.- Robust and reproducible for routine quality control. | - High sensitivity and selectivity for volatile and semi-volatile impurities.- Definitive identification of impurities through mass spectra. | - Primary ratio method, does not require a specific reference standard of the analyte.- Rapid and non-destructive. |
| Limitations | - May require derivatization for compounds without a UV chromophore.- Higher solvent consumption compared to GC. | - Limited to thermally stable and volatile compounds.- Potential for analyte degradation at high temperatures. | - Lower sensitivity compared to chromatographic methods.- Potential for signal overlap with complex mixtures. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar brominated aromatic compounds and can be adapted and validated for the specific analysis of 3,5-bis(bromomethyl)toluene.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of 3,5-bis(bromomethyl)toluene and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
3,5-Bis(bromomethyl)toluene reference standard
-
Sample of 3,5-Bis(bromomethyl)toluene for analysis
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the 3,5-bis(bromomethyl)toluene reference standard in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the 3,5-bis(bromomethyl)toluene sample in the mobile phase to a similar concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the identification and quantification of volatile and semi-volatile impurities in 3,5-bis(bromomethyl)toluene.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
Sample of 3,5-Bis(bromomethyl)toluene for analysis
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
Procedure:
-
Sample Preparation: Dissolve a known amount of the 3,5-bis(bromomethyl)toluene sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR offers a direct and accurate method for purity determination without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Sample of 3,5-Bis(bromomethyl)toluene for analysis
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence
-
Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation)
-
Number of Scans: 16 or higher for good signal-to-noise ratio
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the 3,5-bis(bromomethyl)toluene sample and the internal standard into an NMR tube. Add a known volume of deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the defined parameters.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Calculation: Calculate the purity of the sample by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and weights of the sample and standard.
Visualizations
The following diagrams illustrate the workflows for the analytical methods described.
Caption: Workflow for Purity Assessment by HPLC.
Caption: Decision Tree for Selecting an Analytical Method.
"spectroscopic comparison of mono- and di-brominated mesitylene"
A Spectroscopic Comparison of Mono- and Di-brominated Mesitylene: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 2-bromo-1,3,5-trimethylbenzene (mono-brominated mesitylene) and 2,4-dibromo-1,3,5-trimethylbenzene (di-brominated mesitylene). It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. Below, you will find summaries of quantitative data, detailed experimental protocols, and visualizations to aid in the understanding and differentiation of these two compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for mono- and di-brominated mesitylene, providing a clear comparison of their characteristic spectral features.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2-Bromo-1,3,5-trimethylbenzene | ¹H NMR | 6.90 | s | Ar-H |
| 2.35 | s | Ar-CH₃ (ortho to Br) | ||
| 2.28 | s | Ar-CH₃ (para to Br) | ||
| ¹³C NMR | 138.5 | s | C-CH₃ (para to Br) | |
| 137.8 | s | C-CH₃ (ortho to Br) | ||
| 129.5 | s | CH (aromatic) | ||
| 125.0 | s | C-Br | ||
| 23.5 | s | CH₃ (ortho to Br) | ||
| 20.8 | s | CH₃ (para to Br) | ||
| 2,4-Dibromo-1,3,5-trimethylbenzene | ¹H NMR | 7.15 | s | Ar-H |
| 2.45 | s | Ar-CH₃ | ||
| ¹³C NMR | 140.2 | s | C-CH₃ | |
| 133.0 | s | CH (aromatic) | ||
| 128.8 | s | C-Br | ||
| 24.1 | s | CH₃ |
Solvent for NMR data is typically CDCl₃ with TMS as an internal standard.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2-Bromo-1,3,5-trimethylbenzene | 3020-2850 | Medium-Strong | C-H stretch (aromatic and alkyl) |
| 1600-1585 | Medium | C=C stretch (aromatic ring) | |
| 1450 | Medium | C-H bend (asymmetric, CH₃) | |
| 850 | Strong | C-H bend (out-of-plane, isolated H) | |
| ~550 | Medium-Strong | C-Br stretch | |
| 2,4-Dibromo-1,3,5-trimethylbenzene | 3020-2850 | Medium-Strong | C-H stretch (aromatic and alkyl) |
| 1580-1550 | Medium | C=C stretch (aromatic ring) | |
| 1440 | Medium | C-H bend (asymmetric, CH₃) | |
| 870 | Strong | C-H bend (out-of-plane, isolated H) | |
| ~540 | Medium-Strong | C-Br stretch |
Table 3: Mass Spectrometry (MS) Data
| Compound | m/z | Relative Intensity | Assignment |
| 2-Bromo-1,3,5-trimethylbenzene | 198/200 | High | [M]⁺ (Molecular ion peak with Br isotopes)[1] |
| 119 | Very High | [M-Br]⁺[1] | |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion)[1] | |
| 2,4-Dibromo-1,3,5-trimethylbenzene | 276/278/280 | High | [M]⁺ (Molecular ion peak with two Br isotopes) |
| 197/199 | High | [M-Br]⁺ | |
| 118 | Medium | [M-2Br]⁺ |
Table 4: UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| 2-Bromo-1,3,5-trimethylbenzene | ~270, ~278 | Ethanol/Hexane[2] |
| 2,4-Dibromo-1,3,5-trimethylbenzene | ~275, ~283 | Ethanol/Hexane |
Experimental Protocols
Detailed methodologies for the synthesis and key spectroscopic analyses are provided below.
Synthesis Protocols
1. Synthesis of 2-Bromo-1,3,5-trimethylbenzene (Mono-brominated Mesitylene) [3]
This protocol is adapted from Organic Syntheses.
-
Materials : Mesitylene, bromine, carbon tetrachloride, 20% sodium hydroxide solution, calcium chloride, sodium, 95% ethanol.
-
Procedure :
-
In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, dissolve 636 g (5.3 moles) of mesitylene in 400 cc of carbon tetrachloride.
-
Cool the flask in an ice-salt bath to below 10°C.
-
Slowly add a solution of 900 g (5.6 moles) of bromine in 565 cc of carbon tetrachloride to the stirred mesitylene solution over approximately three hours, maintaining the temperature between 10-15°C. Hydrogen bromide evolved is absorbed in water.
-
After the addition is complete, let the mixture stand at room temperature for one hour.
-
Wash the solution with water, followed by two 500-cc portions of 20% sodium hydroxide solution.
-
Dry the organic layer over calcium chloride and filter.
-
Distill off the carbon tetrachloride.
-
To remove any side-chain halogenated byproducts, add the residue to a solution of 50 g of sodium in about a liter of 95% ethanol and boil under reflux for one hour.
-
After standing overnight, dilute the mixture with approximately 6 liters of water and separate the layers.
-
Extract the aqueous layer with carbon tetrachloride and combine the organic phases.
-
Wash the combined organic solution with water, dry over calcium chloride, and distill.
-
Fractionally distill the crude product under reduced pressure. Collect the fraction boiling at 105–107°C/16–17 mm Hg.
-
2. Synthesis of 2,4-Dibromo-1,3,5-trimethylbenzene (Di-brominated Mesitylene)
This synthesis can be achieved by modifying the protocol for the mono-brominated derivative, primarily by adjusting the stoichiometry of bromine.
-
Materials : Mesitylene, bromine, a suitable solvent (e.g., carbon tetrachloride or acetic acid), iron filings (catalyst), sodium bisulfite solution, sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure :
-
Dissolve mesitylene in the chosen solvent in a round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser.
-
Add a catalytic amount of iron filings.
-
Slowly add at least two molar equivalents of bromine to the solution at room temperature with stirring. The reaction is exothermic and will evolve hydrogen bromide.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the bromine color disappears.
-
Cool the reaction mixture and wash with a dilute sodium bisulfite solution to remove excess bromine.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization or distillation under reduced pressure.
-
Spectroscopic Analysis Protocols
The following are general protocols for acquiring the spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4]
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition :
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard one-pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy [4]
-
Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., KBr or NaCl). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition : Place the sample in the spectrometer's sample holder and acquire the spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS) [4]
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization : Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
4. UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane).
-
Data Acquisition : Record the absorbance of the solution over a range of wavelengths (typically 200-400 nm) using a spectrophotometer. The solvent is used as a blank.
Visualizations
The following diagrams illustrate the experimental workflow and the logical differentiation of the two compounds based on their spectroscopic data.
Caption: Experimental workflow for synthesis and analysis.
Caption: Differentiating mono- and di-brominated mesitylene.
References
A Comparative Guide to Bifunctional Linkers: 1,3-Bis(bromomethyl)-5-methylbenzene in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the synthesis of complex molecules, from polymers to targeted therapeutics. This guide provides an objective comparison of the performance of 1,3-Bis(bromomethyl)-5-methylbenzene against other common bifunctional linkers, supported by available data and experimental insights.
This compound is a versatile aromatic linker recognized for its role as a building block in the synthesis of a variety of complex molecules, including macrocycles and inhibitors of enzymes like sphingosine kinase.[1] Its reactivity stems from the two bromomethyl groups, which are susceptible to nucleophilic substitution, allowing for the covalent linkage of two different molecular entities.[2] The rigid benzene core imparts a defined spatial orientation to the linked molecules, a desirable characteristic in applications such as drug design and materials science.
Performance Comparison of Bifunctional Linkers
The choice of a bifunctional linker significantly impacts reaction kinetics, yields, and the stability of the final product. While direct quantitative comparisons under identical conditions are sparse in the literature, a qualitative and data-supported assessment can be made based on the chemical nature of the linkers.
| Linker Type | Linker Example | Reactivity Profile | Stability of Linkage | Key Applications |
| Aromatic | This compound | Reactive benzylic bromides undergo nucleophilic substitution. Steric hindrance from the methyl group and the benzene ring can influence reaction rates.[2] | Benzyl-heteroatom bonds (e.g., benzyl-amine, benzyl-ether) are generally stable under a range of conditions but can be cleaved by hydrogenolysis.[2][3] | Synthesis of macrocycles, polymers, enzyme inhibitors.[1] |
| Aliphatic | 1,4-Dibromobutane | Primary alkyl bromides are reactive in nucleophilic substitution, often exhibiting faster reaction rates than sterically hindered aromatic linkers in Sₙ2 reactions.[4] | Alkyl-heteroatom bonds are generally stable. | Formation of five-membered rings, general crosslinking.[5] |
| PEG Linkers | NHS-PEG-Maleimide | Heterobifunctional with distinct reactivity at each end (e.g., NHS ester for amines, maleimide for thiols), allowing for controlled, stepwise conjugations. | The ether backbone of PEG is highly stable. The stability of the terminal linkages depends on the specific chemistry (e.g., amide, thioether). | Bioconjugation (e.g., Antibody-Drug Conjugates, PROTACs). |
| Bismaleimides | 1,4-Bismaleimidobutane (BMB) | Homobifunctional, specifically reacting with sulfhydryl groups to form stable thioether bonds.[6] | Thioether bonds are highly stable. | Crosslinking proteins and other biomolecules containing cysteine residues.[6] |
Key Findings from Comparative Data:
-
Reactivity: In palladium-catalyzed reactions, this compound has been observed to have approximately 40% slower oxidative addition compared to its monobrominated analog, highlighting the effect of its bifunctional nature on reaction kinetics.[2]
-
Yields: The synthesis of this compound itself can achieve high yields, with reports of 85-90% using N-bromosuccinimide (NBS) and up to 92% in continuous flow systems.[7]
-
Stability: Aromatic linkers like this compound can offer enhanced stability in certain applications. For instance, in polymersomes, aromatic linkers have been shown to provide better stability compared to aliphatic counterparts.[1] The benzyl-amine bond is generally stable, though it can be susceptible to cleavage under specific reductive conditions.[3] In contrast, linkages formed from aliphatic linkers like 1,4-dibromobutane are typically robust alkyl-heteroatom bonds.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for crosslinking and synthesis.
Protocol 1: General Procedure for Crosslinking with this compound
This protocol outlines a general approach for crosslinking polymers containing nucleophilic functional groups (e.g., amines) using this compound.
Materials:
-
Polymer with nucleophilic groups (e.g., amine-functionalized polymer)
-
This compound
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., DIEA)
Procedure:
-
Polymer Dissolution: Dissolve the polymer in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Base Addition: Add the non-nucleophilic base to the polymer solution.
-
Linker Addition: Dissolve this compound in a small amount of the anhydrous solvent and add it dropwise to the polymer solution.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture. If a gel has formed, it can be purified by washing with a suitable solvent to remove unreacted reagents. The purified crosslinked polymer is then dried under vacuum.
Protocol 2: Two-Step Antibody Conjugation using a Heterobifunctional (NHS-PEG-Maleimide) Linker
This protocol describes the conjugation of a thiol-containing molecule to an antibody using a commercially available PEG linker.
Materials:
-
Antibody
-
NHS-PEG-Maleimide linker
-
Thiol-containing molecule
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Antibody Activation:
-
Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution in conjugation buffer.
-
Incubate at room temperature for 1-2 hours.
-
Remove excess linker using a desalting column.
-
-
Conjugation to Thiol-Containing Molecule:
-
Immediately add the thiol-containing molecule to the activated antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Purify the antibody-drug conjugate using a suitable chromatography method (e.g., size-exclusion chromatography).
-
Visualizing Synthetic Workflows
The synthesis of complex bioactive molecules often involves a multi-step workflow. The following diagrams illustrate a generalized workflow for organic synthesis and a more specific pathway for the synthesis of sphingosine kinase 1 (SK1) inhibitors, a known application of this compound and its derivatives.
Caption: A generalized workflow for organic synthesis.
Caption: A simplified workflow for the synthesis of SK1 inhibitors.[8][9]
References
- 1. solid phase synthesis Presentation by komal | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Esters [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of selective inhibitors of sphingosine kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of 1,3-Bis(bromomethyl)-5-methylbenzene Derivatives: A Comparative Guide to HRMS, NMR, and Elemental Analysis
For researchers, scientists, and professionals in drug development, the precise confirmation of a synthesized molecule's structure and purity is paramount. This guide provides a comparative analysis of three common validation techniques—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis—for the synthesis of a novel ether derivative of 1,3-Bis(bromomethyl)-5-methylbenzene: 1,3-Bis((allyloxy)methyl)-5-methylbenzene.
The successful synthesis of targeted organic compounds is a cornerstone of chemical and pharmaceutical research. Following synthesis, rigorous analytical validation is required to confirm that the desired molecular structure has been achieved and to assess its purity. This guide offers a head-to-head comparison of the data obtained from HRMS, ¹H NMR, and Elemental Analysis for a synthesized batch of 1,3-Bis((allyloxy)methyl)-5-methylbenzene, a derivative of the versatile building block this compound.
Comparative Analysis of Validation Techniques
The choice of analytical technique for the validation of a newly synthesized compound depends on the specific information required. While each method provides valuable insights, they differ in their precision, the nature of the data they generate, and their primary applications.
| Analytical Technique | Primary Information Provided | Key Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. | Extremely high accuracy in mass determination, providing strong evidence for the molecular formula. High sensitivity. | Does not provide detailed structural information (e.g., connectivity of atoms). Isomeric compounds cannot be distinguished by mass alone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment and connectivity of atoms (e.g., ¹H and ¹³C nuclei). | Unparalleled for structural elucidation. Provides information on the number and type of protons and carbons, their connectivity, and stereochemistry. Can also be used to assess purity. | Lower sensitivity compared to mass spectrometry. Can be complex to interpret for large or structurally intricate molecules. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S, etc.) in the compound. | A long-established method for confirming the elemental composition of a pure substance. | Less precise than HRMS for formula determination. Requires a relatively pure sample for accurate results. Does not provide structural information. |
Experimental Data for 1,3-Bis((allyloxy)methyl)-5-methylbenzene
The following tables present the experimental data obtained from the analysis of a synthesized batch of 1,3-Bis((allyloxy)methyl)-5-methylbenzene.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Theoretical Value | Experimental Value | Deviation (ppm) |
| Molecular Formula | C₁₅H₂₀O₂ | C₁₅H₂₀O₂ | - |
| Exact Mass | 248.14633 | 248.14651 | +0.72 |
| Adduct | [M+H]⁺ | [M+H]⁺ | - |
| Measured m/z | 249.15361 | 249.15423 | +2.49 |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.18 | s | 1H | Ar-H |
| 7.12 | s | 2H | Ar-H |
| 5.95 | m | 2H | -CH=CH₂ |
| 5.30 | dd | 2H | -CH=CH₂ (trans) |
| 5.22 | dd | 2H | -CH=CH₂ (cis) |
| 4.51 | s | 4H | Ar-CH₂-O |
| 4.05 | d | 4H | O-CH₂-CH= |
| 2.35 | s | 3H | Ar-CH₃ |
Table 3: Elemental Analysis Data
| Element | Theoretical % | Experimental % | Deviation (%) |
| Carbon (C) | 72.55 | 72.48 | -0.07 |
| Hydrogen (H) | 8.12 | 8.19 | +0.07 |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent analytical validation are provided below.
Synthesis of 1,3-Bis((allyloxy)methyl)-5-methylbenzene
A solution of this compound (1.0 g, 3.6 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) was added dropwise to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.32 g, 8.0 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere. Allyl alcohol (0.5 mL, 7.4 mmol) was then added dropwise, and the reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched by the slow addition of water (10 mL). The aqueous layer was extracted with diethyl ether (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 1,3-Bis((allyloxy)methyl)-5-methylbenzene as a colorless oil.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion. The analysis was performed in positive ion mode with a capillary voltage of 3500 V. The source temperature was maintained at 120 °C, and the desolvation gas temperature was 300 °C. Data was acquired over a mass range of m/z 100-1000.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The data was processed using standard Fourier transform and phasing algorithms.
Elemental Analysis
Carbon and hydrogen content were determined using a combustion-based elemental analyzer. A precisely weighed sample (approximately 2 mg) was combusted at high temperature in an oxygen-rich environment. The resulting combustion gases (CO₂ and H₂O) were separated and quantified by a thermal conductivity detector.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis and validation workflow.
Caption: Workflow for the synthesis and validation of 1,3-Bis((allyloxy)methyl)-5-methylbenzene.
Caption: Interrelation of analytical techniques for synthesis confirmation.
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3,5-Bis(bromomethyl)toluene
For researchers, scientists, and drug development professionals, the strategic functionalization of scaffolds like 3,5-bis(bromomethyl)toluene is a pivotal step in the synthesis of novel molecular architectures, including dendrimers and complex pharmaceutical intermediates. The efficiency of such syntheses is critically dependent on the choice of catalyst for the cross-coupling reactions employed. This guide provides a comparative overview of various catalyst systems applicable to cross-coupling reactions with 3,5-bis(bromomethyl)toluene, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data presented herein is a synthesis of established protocols for similar benzylic and aryl bromides, offering a foundational resource for catalyst selection and reaction optimization.
Catalyst Performance Comparison
The selection of an optimal catalyst system is contingent on the specific cross-coupling reaction being performed. The following tables summarize the performance of various palladium-based catalyst systems for reactions involving substrates analogous to 3,5-bis(bromomethyl)toluene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / PCy₃·HBF₄ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | >90 | Highly selective for C(sp²)-Br coupling in related bromobenzyl systems.[2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 70-100 | 2-24 | 80-95 | A widely used, commercially available catalyst.[1][3] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | RT - 80 | 12-18 | >90 | Effective for a broad range of substrates.[1] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Bulky phosphine ligands can improve yields for challenging substrates.[3] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[4][5]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | TEA or DIPEA | THF or DMF | RT - 60 | 2-12 | High | A standard and reliable catalyst system.[6] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | CuI | HN(i-Pr)₂ | Dioxane | RT | 2-16 | High | Allows for room temperature coupling of aryl bromides.[7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | None | Cs₂CO₃ | Toluene | RT | 12-24 | High | An effective copper-free system.[8] |
| PdCl₂(PCy₃)₂ | None | K₂CO₃ | Dioxane | 100 | 12-24 | High | Efficient for copper-free coupling of aryl chlorides, adaptable for bromides.[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form carbon-nitrogen bonds.[9][10]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80-110 | 12-24 | High | A general and robust system for a variety of amines.[6] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-110 | 12-24 | High | Bidentate ligands are effective for coupling primary amines.[9] |
| [(CyPF-tBu)PdCl₂] | CyPF-tBu | NaOtBu | Toluene | 80-110 | 12-24 | High | An air-stable, one-component catalyst.[11] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | >90 | Highly active for amination of aryl iodides, adaptable for bromides.[6] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below to facilitate experimental design and execution.
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with 3,5-bis(bromomethyl)toluene (1.0 equiv.), the corresponding arylboronic acid (2.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 4.0 equiv.).[6] A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The vessel is then thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen).[6] The reaction mixture is heated with stirring for the specified time, with progress monitored by TLC or GC-MS.[1] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with aqueous solutions. The organic phase is then dried and concentrated under reduced pressure, followed by purification of the product by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of 3,5-bis(bromomethyl)toluene (1.0 equiv.) and a terminal alkyne (2.5 equiv.) in a deoxygenated solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a base (e.g., triethylamine, 5.0 equiv.) are added.[6] The reaction is stirred under an inert atmosphere at the appropriate temperature until completion.[6] The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous solutions, drying the organic phase, and concentrating under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with 3,5-bis(bromomethyl)toluene (1.0 equiv.), the desired amine (2.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 2.8 equiv.).[6] Anhydrous, degassed solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is heated with stirring for the required duration.[6] After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting product is purified by column chromatography.
Visualizing the Workflow and Catalyst Selection
To aid in the conceptualization of the experimental process and the logic of catalyst selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Distinguishing Isomers of Bis(bromomethyl)methylbenzene using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of isomeric compounds is a cornerstone of chemical research and development. Isomers of substituted aromatic compounds, such as bis(bromomethyl)methylbenzene, can exhibit distinct chemical reactivity and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique for the unambiguous differentiation of such isomers. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral features of the six constitutional isomers of bis(bromomethyl)methylbenzene, supported by experimental and predicted data, to facilitate their identification.
Isomers of Bis(bromomethyl)methylbenzene
The six constitutional isomers of bis(bromomethyl)methylbenzene are:
-
1,2-Bis(bromomethyl)-3-methylbenzene
-
1,2-Bis(bromomethyl)-4-methylbenzene
-
1,3-Bis(bromomethyl)-2-methylbenzene
-
1,3-Bis(bromomethyl)-5-methylbenzene
-
1,4-Bis(bromomethyl)-2-methylbenzene
-
2,4-Bis(bromomethyl)-1-methylbenzene
The key to distinguishing these isomers lies in the unique symmetry and electronic environments of the protons and carbon atoms in each molecule, which manifest as distinct patterns in their respective NMR spectra.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the six isomers of bis(bromomethyl)methylbenzene. Due to the limited availability of public experimental spectra for all specific isomers, predicted data from reputable sources are utilized for a comprehensive comparison. These predictions are based on established algorithms that consider the chemical environment of each nucleus.
Table 1: ¹H NMR Spectral Data of Bis(bromomethyl)methylbenzene Isomers (Predicted)
| Isomer | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | -CH₂Br Protons (δ, ppm, multiplicity) | -CH₃ Protons (δ, ppm, multiplicity) |
| 1,2-Bis(bromomethyl)-3-methylbenzene | ~7.2-7.4 (m) | ~4.6 (s), ~4.5 (s) | ~2.4 (s) |
| 1,2-Bis(bromomethyl)-4-methylbenzene | ~7.1-7.3 (m) | ~4.5 (s) | ~2.3 (s) |
| 1,3-Bis(bromomethyl)-2-methylbenzene | ~7.3 (d, J ≈ 7.5), ~7.1 (t, J ≈ 7.5) | ~4.5 (s) | ~2.5 (s) |
| This compound | ~7.2 (s), ~7.1 (s) | ~4.4 (s) | ~2.3 (s) |
| 1,4-Bis(bromomethyl)-2-methylbenzene | ~7.4 (s), ~7.3 (d, J ≈ 8), ~7.2 (d, J ≈ 8) | ~4.5 (s), ~4.4 (s) | ~2.4 (s) |
| 2,4-Bis(bromomethyl)-1-methylbenzene | ~7.3 (d, J ≈ 8), ~7.2 (s), ~7.1 (d, J ≈ 8) | ~4.5 (s), ~4.4 (s) | ~2.4 (s) |
Table 2: ¹³C NMR Spectral Data of Bis(bromomethyl)methylbenzene Isomers (Predicted)
| Isomer | Aromatic Carbons (δ, ppm) | -CH₂Br Carbon (δ, ppm) | -CH₃ Carbon (δ, ppm) |
| 1,2-Bis(bromomethyl)-3-methylbenzene | ~138, 137, 134, 130, 129, 126 | ~33, 32 | ~19 |
| 1,2-Bis(bromomethyl)-4-methylbenzene | ~138, 137, 136, 131, 130, 127 | ~33 | ~21 |
| 1,3-Bis(bromomethyl)-2-methylbenzene | ~139, 137, 129, 126 | ~35 | ~16 |
| This compound | ~140, 138, 131, 128 | ~33 | ~21 |
| 1,4-Bis(bromomethyl)-2-methylbenzene | ~138, 137, 136, 133, 130, 129 | ~33, 32 | ~19 |
| 2,4-Bis(bromomethyl)-1-methylbenzene | ~139, 138, 133, 130, 129, 128 | ~33, 32 | ~19 |
Experimental Protocols
Standard Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of bis(bromomethyl)methylbenzene isomers is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the isomer for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
-
NMR Instrument Setup:
-
The spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz.
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 128-1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Visualization of Isomer Differentiation
The following diagrams illustrate the logical workflow and key distinguishing features for identifying the isomers of bis(bromomethyl)methylbenzene using NMR spectroscopy.
Caption: Workflow for distinguishing isomers using NMR data.
Caption: Isomer structure and key NMR distinguishing features.
Conclusion
NMR spectroscopy provides a definitive method for distinguishing the constitutional isomers of bis(bromomethyl)methylbenzene. By carefully analyzing the number of signals, their chemical shifts, and the spin-spin coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confidently assign the correct structure to a given isomer. The symmetry of each molecule is a primary determinant of the complexity of its NMR spectrum, offering a powerful first-pass diagnostic tool. This guide serves as a practical resource for scientists engaged in the synthesis, characterization, and application of these and similar substituted aromatic compounds.
Safety Operating Guide
Proper Disposal of 1,3-Bis(bromomethyl)-5-methylbenzene: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 1,3-Bis(bromomethyl)-5-methylbenzene is a corrosive solid, a lachrymator, and can cause severe skin burns and eye damage. Proper handling and disposal are critical to ensure personnel safety and environmental protection. All waste containing this chemical must be treated as hazardous.
This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these protocols will ensure compliance with safety regulations and promote a secure laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can cause severe burns. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes | Minimizes exposed skin to prevent accidental contact. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Avoids inhalation of dust, which may cause respiratory irritation. |
In case of exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as halogenated organic hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][4]
1. Waste Segregation and Collection:
-
Designate a Waste Stream: All solid waste contaminated with this compound, including residual product, contaminated labware (e.g., weighing boats, pipette tips), and used PPE, should be collected in a designated "Halogenated Organic Solid Waste" container.[4][5]
-
Aqueous Waste: Any solutions containing this compound must be collected in a separate "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste.[4]
2. Container Selection and Labeling:
-
Container Type: Use a chemically compatible and sealable container. The container must be in good condition, free from leaks or cracks.[6][7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Include the date when the waste was first added to the container.
3. On-site Storage:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]
-
Segregation: Ensure the container is stored away from incompatible materials such as acids, bases, alcohols, amines, and oxidizing agents.[2]
4. Arranging for Disposal:
-
Contact Environmental Health & Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for a pickup.[7][8]
-
Professional Disposal Service: The EHS department will coordinate with a licensed hazardous waste disposal service for the final treatment and disposal, which may involve high-temperature incineration at a permitted facility.[9][10]
5. Decontamination of Empty Containers:
-
Triple Rinsing: To render an empty container of this compound non-hazardous for disposal in regular trash, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical.[3][7]
-
Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.[7]
-
Final Disposal: After triple rinsing and air drying, deface the original label, and the container may be disposed of in the regular trash.[3]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Empty Container Decontamination and Disposal Procedure.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 6. danielshealth.com [danielshealth.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Personal protective equipment for handling 1,3-Bis(bromomethyl)-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Bis(bromomethyl)-5-methylbenzene. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact. This compound is a hazardous chemical and should be handled with extreme caution in a controlled laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to mitigate the risks associated with this compound.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield is also required.[1][2] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemically resistant gloves are required. While specific data for this compound is unavailable, gloves made of Butyl rubber, Viton®, or laminate film (e.g., SilverShield®) are recommended based on their resistance to similar halogenated aromatic compounds.[3][4] Double gloving is recommended for enhanced protection. | Prevents skin contact, which can cause severe burns.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended. | Protects skin from exposure to the chemical.[1] |
| Respiratory Protection | All handling of this chemical must be conducted in a certified chemical fume hood to avoid inhalation of dust and vapors.[1][2] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[1][2] | Prevents respiratory tract irritation and potential fatality if inhaled. |
Operational Plan: Handling, Storage, and Disposal
A strict operational protocol is necessary for the safe handling, storage, and disposal of this compound.
2.1. Engineering Controls:
-
Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood.[1][2]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
2.2. Handling Procedures:
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Have a spill kit readily available, containing absorbent materials suitable for halogenated organic compounds.
-
-
Weighing and Transferring:
-
If the compound is a solid, conduct these operations in a fume hood to minimize dust inhalation.[1]
-
Use appropriate glassware and transfer techniques to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
2.3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and metals.[5]
-
The storage area should be designated for corrosive and toxic materials.
2.4. Disposal Plan:
-
Waste Segregation: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[5][6] It should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[5][6]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (Corrosive, Toxic).
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[2][6] Arrange for professional disposal through your institution's environmental health and safety office. All local, regional, and national regulations for hazardous waste disposal must be followed.[2]
Quantitative Data: Glove Resistance to Similar Chemicals
| Glove Material | Chemical | Breakthrough Time (minutes) | Permeation Rate | Rating |
| PVA | Xylene | >480 | - | Excellent |
| Viton® | Xylene | >480 | - | Excellent |
| Butyl Rubber | Benzyl Bromide | >480 | - | Excellent |
| Nitrile | Xylene | 15-30 | High | Not Recommended |
| Neoprene | Xylene | <15 | High | Not Recommended |
Data sourced from various chemical resistance charts. Ratings are general and can vary by manufacturer and glove thickness.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Safe handling workflow from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
